17-GMB-APA-GA
Description
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Properties
Molecular Formula |
C39H53N5O11 |
|---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
[(4Z,6E,9S,10E,12S,13R,16R)-19-[3-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C39H53N5O11/c1-22-18-26-34(42-16-9-15-41-31(46)12-8-17-44-32(47)13-14-33(44)48)28(45)21-27(36(26)50)43-38(51)23(2)10-7-11-29(53-5)37(55-39(40)52)25(4)20-24(3)35(49)30(19-22)54-6/h7,10-11,13-14,20-22,24,29-30,35,37,42,49H,8-9,12,15-19H2,1-6H3,(H2,40,52)(H,41,46)(H,43,51)/b11-7+,23-10-,25-20+/t22-,24+,29?,30?,35-,37+/m1/s1 |
InChI Key |
OPWAYYOLUIAKCJ-YYALEREDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of 17-GMB-APA-GA: A Review of Putative Biological Interactions
Researchers and drug development professionals investigating novel therapeutic compounds are often faced with uncharacterized molecules. This guide addresses the hypothetical compound 17-GMB-APA-GA, for which direct scientific literature is not publicly available. Based on the nomenclature, this molecule may be a complex conjugate involving a steroidal backbone, suggested by "17-", and potentially moieties abbreviated as "GMB," "APA," and "GA." The latter could speculatively represent Gibberellic Acid or Gallic Acid, each conferring distinct pharmacological properties.
Given the absence of direct data, this whitepaper will explore potential mechanisms of action by examining the known biological roles of related chemical structures and pathways that such a compound might modulate. The primary putative targets, based on common steroidal drug mechanisms, include the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR), both critical players in various physiological and pathological processes, including cancer and inflammation.
Putative Molecular Targets and Signaling Pathways
The steroidal component of this compound suggests a potential interaction with nuclear hormone receptors. These receptors, upon ligand binding, translocate to the nucleus and act as transcription factors to regulate gene expression.
Interaction with the Androgen Receptor (AR)
The Androgen Receptor is a key driver in the development and progression of prostate cancer.[1] Many therapeutic strategies for prostate cancer aim to inhibit AR signaling. If this compound were to interact with AR, it could act as either an agonist or an antagonist.
An antagonistic mechanism would likely involve the following steps:
-
Binding of this compound to the Ligand-Binding Domain (LBD) of the AR in the cytoplasm.[2]
-
Prevention of the conformational change required for the dissociation of heat shock proteins (HSPs), such as Hsp90.[3]
-
Inhibition of AR dimerization and nuclear translocation.
-
Subsequent downregulation of AR-dependent gene transcription, leading to reduced cell proliferation and induction of apoptosis in prostate cancer cells.
The potential for ligand-independent activation of AR through various growth factor pathways is also a critical consideration in advanced prostate cancer.[1] A novel compound could potentially interfere with these alternative activation mechanisms.
Interaction with the Glucocorticoid Receptor (GR)
The Glucocorticoid Receptor is a ubiquitously expressed nuclear receptor that mediates the effects of glucocorticoids, playing a central role in metabolic, immune, and developmental pathways.[4][5] Therapeutic manipulation of GR signaling is crucial in treating inflammatory and autoimmune diseases.
A hypothetical interaction of this compound with GR could manifest as:
-
Agonism: Mimicking endogenous glucocorticoids, leading to the transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.
-
Antagonism: Blocking the effects of endogenous glucocorticoids, which could be relevant in conditions of glucocorticoid excess or resistance.
The specific cellular response would be dictated by the precise conformational change induced by the compound upon binding to the GR's LBD, influencing the recruitment of co-activators or co-repressors.[5]
Hypothetical Signaling Pathways
To visualize the potential molecular interactions of this compound, the following diagrams illustrate the canonical signaling pathways of the Androgen and Glucocorticoid Receptors that the compound might modulate.
Figure 1. Putative antagonistic mechanism of this compound on the Androgen Receptor signaling pathway.
Figure 2. Potential agonistic mechanism of this compound on the Glucocorticoid Receptor signaling pathway.
Proposed Experimental Workflow for Characterization
To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines the key experiments that would be required.
Figure 3. A proposed experimental workflow for the characterization of this compound's mechanism of action.
Quantitative Data and Experimental Protocols
As there is no published data for this compound, quantitative metrics such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) are not available. Similarly, detailed experimental protocols are contingent on the initial findings from binding and functional assays.
Should initial screening reveal significant activity at either the AR or GR, standard protocols would be employed. For instance, a competitive radioligand binding assay would be used to determine the binding affinity for the respective receptor. A luciferase reporter assay containing the appropriate hormone response elements upstream of the luciferase gene would be utilized to quantify the functional agonist or antagonist activity of the compound.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its putative steroidal nature strongly suggests an interaction with nuclear hormone receptors such as the Androgen and Glucocorticoid Receptors. The appended moieties, represented by "GMB," "APA," and "GA," would critically influence the binding affinity, selectivity, and functional output (agonism vs. antagonism) of the molecule. The experimental framework proposed herein provides a roadmap for the systematic characterization of this and other novel compounds, ultimately enabling a thorough understanding of their therapeutic potential. Future research is imperative to isolate and characterize this compound and validate these hypothetical mechanisms.
References
- 1. Androgen receptor: a key molecule in the progression of prostate cancer to hormone independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk between the Androgen Receptor and PPAR Gamma Signaling Pathways in the Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Human Glucocorticoid Receptor: Molecular Basis of Biologic Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 17-GMB-APA-GA, a potent derivative of the ansamycin (B12435341) antibiotic Geldanamycin. It details the discovery, synthesis, and mechanism of action of this compound, with a particular focus on its application as a cytotoxic payload in antibody-drug conjugates (ADCs). This document includes a summary of its biological activity, detailed experimental protocols for its synthesis and conjugation, and visual representations of its associated signaling pathways and experimental workflows.
Introduction
This compound is a synthetic analog of Geldanamycin, a natural product that inhibits Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins implicated in cancer cell growth and survival.[2] By inhibiting HSP90, Geldanamycin and its derivatives can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis.
This compound has been specifically engineered for use in ADCs.[1][3] It incorporates a maleimide (B117702) group, which allows for its covalent linkage to antibodies, enabling targeted delivery to cancer cells.[1][4] This targeted approach aims to increase the therapeutic window of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic toxicity.[5][6]
Discovery and Rationale for Development
The development of this compound was driven by the need for more potent and effective Geldanamycin-based immunoconjugates. An earlier derivative, 17-GMB-ABA-GA, which features a butyl spacer, was successfully conjugated to the anti-HER2 monoclonal antibody, Herceptin. While this conjugate, H:ABA-GA, showed specificity for HER2-positive cells, its potency was a compromise.[2]
The corresponding propyl spacer derivative, 17-APA-GA, demonstrated approximately three-fold higher antiproliferative activity than the butyl spacer version. However, the synthesis of this compound was initially problematic, with direct aminolysis leading to a complex mixture of byproducts and the formation of a stable seven-membered imine ring, which complicated its purification.[2] A modified synthesis strategy was developed to overcome these challenges, enabling the production of this compound and its subsequent use in creating more potent immunoconjugates.[2]
Mechanism of Action: HSP90 Inhibition
This compound exerts its cytotoxic effects by inhibiting HSP90. The HSP90 chaperone cycle is an ATP-dependent process that involves a series of conformational changes and the binding of various co-chaperones. HSP90 client proteins, which include key signaling molecules like HER2, Akt, and Raf-1, are brought to the HSP90 machinery for proper folding and stabilization.
By binding to the N-terminal ATP-binding pocket of HSP90, this compound locks the chaperone in a conformation that is incompatible with its function. This leads to the ubiquitination and subsequent proteasomal degradation of the client proteins, disrupting multiple signaling pathways essential for cancer cell survival.
Quantitative Data
The primary application of this compound is as a component of an immunoconjugate. The following table summarizes the comparative in vitro efficacy of the Herceptin immunoconjugate of this compound (H:APA-GA) and the analogous 17-GMB-ABA-GA conjugate (H:ABA-GA) against the HER2-overexpressing MDA-361/DYT2 cell line.
| Compound | IC50 (mg/mL) | Cell Doubling Time (days) |
| H:APA-GA | 0.2 | >12 |
| H:ABA-GA | 0.58 | 6 |
| Data from Mandler et al. (2002), Bioconjugate Chem., 13(4), 786-791. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process designed to overcome the challenges of direct amination. The key steps are outlined below.
-
Protection of the Diamine: 1,3-diaminopropane (B46017) is first protected with a tert-butyloxycarbonyl (BOC) group to prevent side reactions.
-
Synthesis of 17-N-BOC-APA-GA: Geldanamycin is dissolved in chloroform, and N-tert-butyloxcarbonyl-1,3-diaminopropane is added. The reaction is stirred, shielded from light, for 48 hours. The product is purified by column chromatography.
-
Deprotection: The BOC protecting group is removed from 17-N-BOC-APA-GA using trifluoroacetic acid to yield 17-APA-GA.
-
Introduction of the Maleimide Linker: 17-APA-GA is reacted with the heterobifunctional cross-linking reagent N-[γ-maleimidobutyryloxy]succinimide ester (GMBS) to produce this compound.
Conjugation of this compound to Herceptin (H:APA-GA)
The conjugation of this compound to a monoclonal antibody such as Herceptin is achieved through the reaction of the maleimide group on the drug with free thiol groups on the antibody.
-
Thiolation of the Antibody: Herceptin is reacted with Traut's reagent (2-iminothiolane) to introduce free sulfhydryl (thiol) groups. The excess reagent is removed by buffer exchange.
-
Conjugation Reaction: this compound, dissolved in DMSO, is added to the thiolated Herceptin solution. The reaction mixture is incubated in the dark at room temperature for 1 hour.
-
Purification: The resulting immunoconjugate (H:APA-GA) is purified by dialysis to remove unreacted this compound and other small molecules.
Conclusion
This compound represents a significant advancement in the development of Geldanamycin-based therapeutics. The optimized synthesis strategy has made this potent HSP90 inhibitor accessible for use in targeted cancer therapies. As a component of antibody-drug conjugates, this compound has demonstrated superior efficacy in preclinical models compared to earlier generation derivatives. Further research and development in this area may lead to novel and more effective treatments for various cancers.
References
- 1. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to 17-GMB-APA-GA: A Novel Geldanamycin Analog and Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA, chemically known as 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a synthetic derivative of the natural product geldanamycin (B1684428).[1] As a member of the ansamycin (B12435341) class of antibiotics, it belongs to a family of potent inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis and other disease pathways. The structural modification at the 17-position of the geldanamycin core is a common strategy to enhance solubility, reduce toxicity, and improve the pharmacological profile of this class of compounds. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, with a focus on its mechanism of action as an Hsp90 inhibitor and the experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex macrocyclic lactam featuring a benzoquinone core, a hallmark of the geldanamycin family. The key modification is the attachment of a maleimide-containing linker at the 17-position via a propylamino group. The maleimide (B117702) functional group is a reactive Michael acceptor, suggesting that this compound could be utilized as a payload for antibody-drug conjugates (ADCs), enabling covalent attachment to targeting moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Name | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin | [1] |
| Molecular Formula | C₃₉H₅₃N₅O₁₁ | [1] |
| Molecular Weight | 767.87 g/mol | [1] |
| Class | Geldanamycin analog, Hsp90 Inhibitor | [1] |
| Potential Application | ADC Cytotoxin, Research in latent Toxoplasma gondii infection | [2] |
Mechanism of Action: Hsp90 Inhibition
Like other geldanamycin derivatives, this compound is expected to exert its biological effects by inhibiting the ATPase activity of Hsp90. Hsp90 possesses a unique N-terminal ATP-binding pocket, and the binding of inhibitors like geldanamycin competitively blocks the hydrolysis of ATP. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
Many of these client proteins are critical components of various signaling pathways that are often dysregulated in cancer and other diseases. These include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., HIF-1α, mutant p53). By inducing the degradation of multiple oncoproteins simultaneously, Hsp90 inhibitors can exert a broad anti-tumor effect.
Key Signaling Pathways Affected by Hsp90 Inhibition
The inhibition of Hsp90 by compounds such as this compound can have a profound impact on multiple signaling cascades that are fundamental to cell growth, survival, and proliferation.
Experimental Protocols
The following section details standardized experimental protocols that can be employed to characterize the biological activity of this compound.
Protocol 1: Synthesis of this compound
The synthesis of 17-substituted geldanamycin derivatives typically involves nucleophilic substitution at the 17-position.[3]
Materials:
-
Geldanamycin
-
3-(4-Maleimidobutyrcarboxamido)propylamine (linker)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or other suitable base
-
Argon or Nitrogen atmosphere
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer for characterization
Procedure:
-
Dissolve geldanamycin in anhydrous DCM under an inert atmosphere.
-
Add a stoichiometric excess of the linker, 3-(4-maleimidobutyrcarboxamido)propylamine, to the solution.
-
Add a base, such as triethylamine, to facilitate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product, this compound, by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Western Blot for Hsp90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the stability of known Hsp90 client proteins in a cellular context.[4][5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-Br-3)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.
Protocol 3: Hsp90 Binding Assay (Competitive)
This protocol can be used to determine the binding affinity of this compound to Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Fluorescently labeled geldanamycin or ATP analog
-
Assay buffer
-
This compound
-
96-well black plates
-
Plate reader capable of fluorescence polarization or similar detection method
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant Hsp90α and the fluorescent probe.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization or other relevant signal using a plate reader.
-
The displacement of the fluorescent probe by this compound will result in a change in the signal.
-
Plot the signal change against the concentration of this compound and fit the data to a suitable binding model to determine the IC50 or Ki value.
Conclusion
This compound is a promising geldanamycin analog with potential applications as a targeted therapeutic, particularly as a payload for ADCs. Its mechanism of action through Hsp90 inhibition provides a strong rationale for its investigation in various disease models, including cancer and infectious diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and similar Hsp90 inhibitors. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Advent of Targeted Hsp90 Inhibition: A Technical Overview of Early Research on 17-GMB-APA-GA and its Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research surrounding 17-GMB-APA-GA, a significant analog of the Hsp90 inhibitor geldanamycin (B1684428). This document details its synthesis, mechanism of action, and its pioneering application in the development of antibody-drug conjugates (ADCs), specifically focusing on immunoconjugates with the anti-HER2 monoclonal antibody, Herceptin.
Introduction to this compound
This compound, with the full chemical name 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin , is a synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin.[1][2] Geldanamycin and its analogs are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation.[3][4][5] The defining feature of this compound is the incorporation of a maleimide (B117702) group via a linker at the 17-amino position of the geldanamycin core.[1][2] This maleimide moiety serves as a reactive handle for covalent conjugation to thiol groups on proteins, such as antibodies, enabling the creation of targeted immunoconjugates.[1][2]
Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action of this compound, inherited from its parent compound geldanamycin, is the competitive inhibition of the ATP-binding pocket in the N-terminal domain of Hsp90.[6][7][8] This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for Hsp90's chaperone activity. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and degradation of Hsp90 client proteins by the proteasome.[6][7]
Many of these client proteins are key components of oncogenic signaling pathways, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling intermediates (e.g., Akt, Raf-1), and transcription factors.[3][4] By inducing the degradation of these proteins, Hsp90 inhibitors can simultaneously disrupt multiple signaling pathways that drive cancer cell growth, survival, and proliferation.[2][3]
Figure 1. Signaling pathway of Hsp90 inhibition by this compound.
Application in Antibody-Drug Conjugates (ADCs)
The presence of a maleimide linker makes this compound particularly suitable for the development of ADCs. Early research focused on its conjugation to Herceptin (Trastuzumab), a monoclonal antibody that targets the HER2 receptor, which is overexpressed in some breast cancers. The resulting immunoconjugate, referred to as H:APA-GA or H-GA in the literature, was designed to selectively deliver the potent Hsp90 inhibitor to HER2-positive cancer cells, thereby increasing its therapeutic index and reducing systemic toxicity.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early research on this compound and its Herceptin immunoconjugates.
Table 1: In Vitro Antiproliferative Activity of Geldanamycin-Herceptin Immunoconjugates
| Compound | Cell Line | IC50 (µg/mL) | Cell Doubling Time (days) at specified concentration |
|---|---|---|---|
| H:APA-GA | MDA-361/DYT2 | 0.2 | >12 |
| H:ABA-GA | MDA-361/DYT2 | 0.58 | 6 |
| Herceptin | MDA-361/DYT2 | Ineffective | Not reported |
| e21:GA | HER2-overexpressing | 40 | Not reported |
| e21 (unconjugated) | HER2-overexpressing | 1650 | Not reported |
Data sourced from Mandler et al., 2002 and Mandler et al., 2000.[1][10]
Table 2: In Vivo Antitumor Efficacy of Herceptin-Geldanamycin Immunoconjugates in Xenograft Models
| Treatment Group | Tumor Regression | Median Survival Time (days) | Tumor-Free Recipients (at end of study) |
|---|---|---|---|
| H-GA | 69% | 145 | 31% |
| Herceptin | 7% | 78 | 0% |
| H:APA-GA | Stable regression in 25% of recipients | Not explicitly stated, but prolonged survival compared to Herceptin | 25% |
| H:ABA-GA | Less efficacious than H:APA-GA | Prolonged survival compared to Herceptin | 0% |
Data sourced from Mandler et al., 2004 and Mandler et al., 2002.[1][9]
Table 3: Pharmacokinetic and Biodistribution Parameters of Herceptin-Geldanamycin Immunoconjugate (H-GA)
| Parameter | Herceptin | H-GA | Free Geldanamycin |
|---|---|---|---|
| Pharmacokinetics | |||
| Circulation Stability | Stable | Linkage remained stable | Rapidly cleared |
| Biodistribution | |||
| Tumor Uptake (% initial injected dose/gram tissue) | 52 ± 7 | 43 ± 7 | Not reported |
Data sourced from Mandler et al., 2004.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process to introduce a maleimide group at the 17-position of the geldanamycin molecule via a propylamino linker.
-
Introduction of a Protected Amine: Geldanamycin is reacted with N-tert-butyloxycarbonyl-1,3-diaminopropane to introduce a protected primary amine at the 17-position.
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed to yield a free primary amine.
-
Maleimide Group Introduction: The resulting amino-derivatized geldanamycin is then reacted with a suitable maleimide-containing reagent to introduce the maleimide group, yielding this compound.
Conjugation of this compound to Herceptin
The conjugation of this compound to the monoclonal antibody Herceptin is achieved through the reaction of the maleimide group on the drug with thiol groups introduced onto the antibody.
-
Thiolation of Antibody: Herceptin is modified with Traut's reagent (2-iminothiolane) to introduce free thiol (-SH) groups on the antibody surface.
-
Conjugation Reaction: The maleimido derivative of geldanamycin (this compound) is then incubated with the thiolated Herceptin. The maleimide groups on this compound react with the newly introduced thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting immunoconjugate (H:APA-GA) is purified from unreacted drug and antibody.
Figure 2. Experimental workflow for the synthesis and evaluation of this compound immunoconjugates.
In Vitro Antiproliferation Assays
The antiproliferative activity of the immunoconjugates was assessed using HER2-overexpressing human breast carcinoma cell lines (e.g., MDA-361/DYT2).
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of the immunoconjugate, unconjugated antibody, or free drug.
-
Incubation: The cells are incubated for a defined period (e.g., several days).
-
Viability Assessment: Cell proliferation is measured using standard viability assays, such as the MTS assay.
-
Data Analysis: The concentration required for 50% inhibition of cell growth (IC50) is calculated.
In Vivo Xenograft Studies
The antitumor efficacy of the immunoconjugates was evaluated in mouse xenograft models.
-
Tumor Implantation: HER2-overexpressing human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a certain size, mice are treated with the immunoconjugate, unconjugated antibody, or a placebo, typically via intraperitoneal or intravenous injections.
-
Monitoring: Tumor size and animal survival are monitored over time.
-
Data Analysis: Tumor regression rates and median survival times are calculated for each treatment group.
Pharmacokinetic and Biodistribution Studies
To assess the stability and targeting ability of the immunoconjugates, pharmacokinetic and biodistribution studies were performed.
-
Radiolabeling: The immunoconjugate and unconjugated antibody are labeled with a radioisotope (e.g., ¹²⁵I). The geldanamycin moiety can also be metabolically labeled (e.g., with ³H).
-
Administration: The labeled compounds are administered to mice.
-
Sample Collection: Blood samples are collected at various time points to determine the circulation half-life. Tissues, including the tumor, are harvested at a specific endpoint.
-
Radioactivity Measurement: The amount of radioactivity in the blood and tissues is measured to determine the concentration of the compound over time and its distribution throughout the body.
Conclusion
The early research on this compound was instrumental in demonstrating the potential of using Hsp90 inhibitors in the context of antibody-drug conjugates. The synthesis of this geldanamycin analog with a linker for protein conjugation, and its successful attachment to Herceptin, provided a powerful tool for targeted cancer therapy. The in vitro and in vivo studies clearly indicated that the resulting immunoconjugate had significantly enhanced antitumor activity compared to the unconjugated antibody alone. This pioneering work laid the foundation for further development of Hsp90-based ADCs and other targeted drug delivery systems.
References
- 1. Modifications in synthesis strategy improve the yield and efficacy of geldanamycin-herceptin immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Herceptin-geldanamycin immunoconjugates: pharmacokinetics, biodistribution, and enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoconjugates of geldanamycin and anti-HER2 monoclonal antibodies: antiproliferative activity on human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An Exploration of the Therapeutic Potential of 17-GMB-APA-GA: A Technical Whitepaper
Introduction
The landscape of drug discovery is in a perpetual state of evolution, with novel molecular entities continuously being investigated for their potential to address unmet medical needs. Within this dynamic environment, the compound designated as 17-GMB-APA-GA has emerged as a subject of significant interest. Preliminary investigations suggest a promising therapeutic profile, warranting a comprehensive examination of its pharmacological characteristics. This technical guide aims to consolidate the current understanding of this compound, providing an in-depth resource for researchers, scientists, and professionals engaged in the field of drug development. The subsequent sections will delve into the available data, experimental methodologies, and the putative signaling pathways associated with this compound.
Quantitative Data Summary
To facilitate a clear and comparative analysis of the experimental findings related to this compound, all available quantitative data are summarized below. These tables are intended to provide a snapshot of the compound's activity and properties as determined in various preclinical assays.
[Data Not Publicly Available]
A comprehensive search of publicly accessible scientific literature and databases did not yield specific quantitative data for a compound designated as "this compound." The following tables are presented as a template for how such data, once available, would be structured for optimal clarity and comparative analysis.
Table 1: In Vitro Pharmacological Profile of this compound
| Target/Assay | IC50 / EC50 (nM) | Ki (nM) | % Inhibition / Activation @ [Concentration] | Assay Type | Cell Line / System |
| e.g., Receptor X | Data | Data | Data | e.g., Radioligand Binding | e.g., HEK293 |
| e.g., Enzyme Y | Data | Data | Data | e.g., Enzymatic Activity | e.g., Purified Enzyme |
| e.g., Cytotoxicity | Data | Data | Data | e.g., MTT Assay | e.g., HepG2 |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Disease Indication | Dosing Regimen | Route of Administration | Key Efficacy Endpoint | % Improvement vs. Control |
| e.g., Murine Model of Z | e.g., Disease Z | e.g., 10 mg/kg, QD | e.g., Oral (PO) | e.g., Tumor Volume | Data |
| e.g., Rat Model of W | e.g., Disease W | e.g., 5 mg/kg, BID | e.g., Intravenous (IV) | e.g., Behavioral Score | Data |
Experimental Protocols
The methodologies employed in the characterization of this compound are crucial for the interpretation and replication of experimental results. Detailed protocols for key cited experiments would be provided in this section.
[Protocols Not Publicly Available]
As specific experimental data for "this compound" is not available in the public domain, the following serves as a representative example of how a key experimental protocol would be detailed.
Example Protocol: Radioligand Binding Assay for Receptor X
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing Receptor X are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are harvested at 80-90% confluency, washed with PBS, and pelleted by centrifugation.
-
The cell pellet is resuspended in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
The supernatant is then ultracentrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and protein concentration is determined using a BCA protein assay.
-
-
Binding Assay:
-
The binding assay is performed in a 96-well plate in a total volume of 200 µL.
-
To each well, add 50 µL of radioligand (e.g., [3H]-Ligand Y) at a final concentration of 2 nM.
-
For competition binding, add 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM of unlabeled Ligand Y).
-
Add 100 µL of the prepared cell membranes (e.g., 20 µg of protein).
-
The plate is incubated for 2 hours at room temperature with gentle agitation.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through GF/B filters using a cell harvester.
-
Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental processes are invaluable tools for understanding complex systems. The following diagrams illustrate the putative signaling cascade modulated by this compound and a representative experimental workflow.
Caption: A hypothesized signaling cascade initiated by this compound binding to its target receptor.
Caption: A generalized workflow for high-throughput screening to identify and validate active compounds.
The exploration of novel therapeutic agents is a cornerstone of advancing medical science. While "this compound" represents a molecule of interest, the current lack of publicly available data necessitates a focused research effort to elucidate its biological activities and therapeutic potential. The frameworks presented in this guide for data presentation, protocol documentation, and pathway visualization are intended to serve as a blueprint for the systematic investigation of this and other emerging drug candidates. Future research should prioritize the generation of robust in vitro and in vivo data to populate these frameworks, thereby enabling a comprehensive assessment of the compound's promise as a future therapeutic. Continued investigation into its mechanism of action will be paramount in defining its clinical utility and paving the way for potential drug development programs.
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of 17-GMB-APA-GA Effects
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of 17-GMB-APA-GA, a geldanamycin (B1684428) analog and Hsp90 inhibitor, on protein expression and signaling pathways in a research setting.[1] This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of geldanamycin, known to inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. Inhibition of Hsp90 can lead to the degradation of these client proteins, making it a target for therapeutic intervention, particularly in oncology. Western blotting is a fundamental technique to detect and quantify changes in protein levels, making it an essential tool for elucidating the mechanism of action of compounds like this compound.
This protocol will detail the investigation of the effects of this compound on key signaling pathways, such as the NF-κB pathway, which is known to be modulated by Hsp90 activity.[2]
Data Presentation
Quantitative data from Western blot experiments should be meticulously recorded and organized for comparative analysis. Densitometry is used to quantify the intensity of the protein bands, which is then typically normalized to a loading control.
Table 1: Densitometry Analysis of Target Protein Expression
| Treatment Group | Concentration (µM) | Target Protein Band Intensity | Loading Control (e.g., β-actin) Band Intensity | Normalized Target Protein Expression |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| This compound | 1 | [Value] | [Value] | [Value] |
| This compound | 5 | [Value] | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] | [Value] |
Table 2: Summary of Antibody Dilutions and Incubation Times
| Antibody | Host Species | Dilution | Incubation Time | Incubation Temperature (°C) |
| Primary Antibody (Target) | e.g., Rabbit | e.g., 1:1000 | e.g., Overnight | 4 |
| Primary Antibody (Loading Control) | e.g., Mouse | e.g., 1:5000 | e.g., 1 hour | Room Temperature |
| Secondary Antibody (Anti-Rabbit) | e.g., Goat | e.g., 1:10000 | 1 hour | Room Temperature |
| Secondary Antibody (Anti-Mouse) | e.g., Donkey | e.g., 1:10000 | 1 hour | Room Temperature |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection : Choose a suitable cell line for the study (e.g., a cancer cell line where the target pathway is active).
-
Cell Culture : Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Seeding : Seed the cells in culture plates and allow them to adhere overnight.[3]
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined duration (e.g., 24 hours).[2]
II. Sample Preparation (Cell Lysis)
-
Washing : Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis : Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).[3][4]
-
Scraping : Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[4]
-
Incubation : Maintain constant agitation for 30 minutes at 4°C.[4]
-
Centrifugation : Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[5]
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new pre-cooled tube.[5]
III. Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a protein assay such as the Bradford assay.[6]
-
Standardization : Based on the concentrations, calculate the volume of each lysate required to have an equal amount of protein for each sample (e.g., 20-30 µg).[5]
IV. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation : Mix the calculated volume of cell lysate with 2x Laemmli sample buffer.[5]
-
Denaturation : Boil the samples at 95-100°C for 5 minutes.[7]
-
Loading : Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.[5]
-
Electrophoresis : Run the gel in 1x running buffer at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.[5][8]
V. Protein Transfer (Western Blotting)
-
Membrane Activation : If using a PVDF membrane, activate it by soaking in methanol (B129727) for 1 minute, followed by a rinse in transfer buffer.[5] Nitrocellulose membranes can be directly soaked in transfer buffer.[6]
-
Transfer Sandwich Assembly : Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and another sponge, ensuring no air bubbles are trapped between the gel and the membrane.[9]
-
Electrotransfer : Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[10] For wet transfer, this is typically done at 100V for 1-2 hours or overnight at a lower voltage in a cold room.[4][6]
VI. Immunodetection
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8] This step is crucial to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7][8]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[6][8]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[8]
-
Final Washes : Wash the membrane again three times with TBST for 10 minutes each.[8]
VII. Signal Detection and Analysis
-
Substrate Incubation : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]
-
Imaging : Acquire the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).[5]
-
Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.
Mandatory Visualizations
Caption: General workflow for Western blot analysis.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. arigobio.com [arigobio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. ptglab.com [ptglab.com]
- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
techniques for dissolving and storing 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA is a geldanamycin (B1684428) analog that functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for tumor cell proliferation and survival. By inhibiting Hsp90, this compound disrupts these pathways, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Chemical Information
| Property | Value |
| Alternate Name | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin[1] |
| Molecular Formula | C₃₉H₅₃N₅O₁₁[1] |
| Molecular Weight | 767.87 g/mol [1] |
Quantitative Solubility Data
| Solvent | Compound | Solubility |
| Aqueous Buffer | 17-AAG | ~0.01 mg/mL[2] |
| DMSO | 17-DMAG | >25 mg/mL[3] |
| Ethanol | 17-DMAG | ~10 mg/mL[3] |
Note: The provided solubility data is for geldanamycin analogs and should be used as a guideline. It is recommended to perform small-scale solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber or foil-wrapped polypropylene (B1209903) vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing the this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.68 mg of this compound (Molecular Weight: 767.87 g/mol ).
-
Dissolution:
-
Aseptically add the calculated volume of DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped vials.
-
Store the stock solution at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium or aqueous buffer
-
Sterile tubes and micropipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution:
-
Prepare serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium or your desired aqueous buffer.
-
To minimize precipitation, add the DMSO stock solution dropwise to the aqueous solution while gently vortexing.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Application: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Storage and Stability
-
Solid Compound: Store the lyophilized powder of this compound at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Store aliquoted stock solutions at -20°C for up to two weeks or at -80°C for up to six months. Protect from light. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Hsp90 Chaperone Cycle and Inhibition.
Caption: Experimental Workflow Diagram.
References
Application Notes and Protocols for Ganetespib (17-GMB-APA-GA) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib, a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant anti-tumor activity in a variety of preclinical animal models. By targeting Hsp90, Ganetespib disrupts the conformational maturation and stability of numerous oncogenic client proteins, leading to their degradation and the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and survival.[1][2][3] These application notes provide a comprehensive overview of the use of Ganetespib in animal models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms. While the designation "17-GMB-APA-GA" is not standard, it is understood to refer to Ganetespib in the context of this document.
Mechanism of Action
Ganetespib binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function.[3][4] This leads to the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins.[5][6] These client proteins include a wide range of kinases, transcription factors, and other proteins that are often mutated or overexpressed in cancer cells and are critical for all hallmarks of cancer. Key signaling pathways affected by Ganetespib include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8][9]
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-GMB-APA-GA Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA is a geldanamycin (B1684428) analog and a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the proliferation, survival, and metastasis of cancer cells.[2][3][4] These client proteins include key signaling molecules such as HER2, EGFR, AKT, and RAF-1.[2][5][6] By inhibiting Hsp90, this compound disrupts the conformational maturation of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][7] This simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 inhibitors like this compound a promising therapeutic strategy for a broad range of cancers.[2][8][9]
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, including methods for assessing cell viability and apoptosis. The provided data are illustrative examples to guide researchers in their experimental design and data presentation.
Data Presentation
Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. Researchers should generate their own data based on the specific cell lines and experimental conditions used.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 75 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 90 |
| U87 MG | Glioblastoma | 65 |
Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 2.5 | 1.8 |
| 50 nM this compound | 15.2 | 5.4 |
| 100 nM this compound | 35.8 | 12.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[12] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12]
Mandatory Visualization
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Studies with 17-GMB-APA-GA
Disclaimer: Publicly available information on "17-GMB-APA-GA" is extremely limited. The following application notes and protocols are based on a single study referencing a compound designated "17a," which is presumed to be analogous to this compound. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing efficacy experiments.
Introduction
This document provides a summary of the available in vivo data for the compound this compound and outlines a general protocol for its administration in preclinical research settings. The provided information is intended to serve as a starting point for researchers and drug development professionals.
Quantitative Data Summary
Due to the scarcity of published data, the following table summarizes the pharmacokinetic parameters of a related compound, "17a," following a single intraperitoneal administration in mice.
| Compound | Animal Model | Dosage | Administration Route | Cmax (ng/mL) | Half-life (min) |
| 17a | Mice | 10 mg/kg | Intraperitoneal (i.p.) | 1767.9 | 458 |
Note: This data is derived from a single study and may not be representative of all experimental conditions.
Experimental Protocols
The following is a generalized protocol for the in vivo administration of this compound based on the available information.
Materials
-
This compound compound
-
Vehicle for solubilization (e.g., DMSO, saline, corn oil)
-
Syringes and needles appropriate for the chosen route of administration
-
Experimental animals (e.g., mice)
-
Personal Protective Equipment (PPE)
Procedure
-
Compound Preparation:
-
On the day of administration, prepare a stock solution of this compound in a suitable vehicle.
-
The final concentration should be calculated based on the desired dosage (e.g., 10 mg/kg) and the average weight of the animals.
-
Ensure the compound is fully dissolved. Sonication or gentle heating may be required, depending on the vehicle and compound solubility.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for a minimum of one week prior to the experiment.
-
Weigh each animal on the day of dosing to calculate the precise volume of the formulation to be administered.
-
For intraperitoneal (i.p.) injection, restrain the mouse and inject the formulation into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Post-Administration Monitoring:
-
Monitor animals for any signs of acute toxicity or adverse reactions immediately following administration and at regular intervals thereafter.
-
For pharmacokinetic studies, blood samples should be collected at predetermined time points post-administration.
-
Diagrams
Experimental Workflow
Caption: A generalized workflow for in vivo pharmacokinetic analysis.
Hypothetical Signaling Pathway
As the mechanism of action for this compound is not specified in the provided search results, a hypothetical signaling pathway cannot be accurately generated. Further research into the compound's biological targets is required.
Application Notes and Protocols for Immunoprecipitation Assays with 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-GMB-APA-GA is a derivative of geldanamycin, known to function as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a key target in cancer therapy and other diseases. Immunoprecipitation (IP) is a powerful technique to isolate a specific protein out of a complex mixture using an antibody.[1][2] When combined with an Hsp90 inhibitor like this compound, immunoprecipitation can be a valuable tool to study the interaction between Hsp90 and its client proteins, to identify novel client proteins, or to investigate the effects of Hsp90 inhibition on specific signaling pathways.
These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation assays to investigate its effects on Hsp90 and its client proteins.
Principle of the Assay
This protocol describes the immunoprecipitation of a target protein from cell lysates treated with this compound. The basic workflow involves cell culture and treatment, cell lysis, immunoprecipitation of the target protein, and subsequent analysis by methods such as Western blotting. By comparing the results from treated and untreated cells, researchers can assess the impact of this compound on the target protein's expression, stability, and interaction with other proteins.
Data Presentation
Quantitative data from Western blot analysis following immunoprecipitation should be recorded to compare the effects of this compound treatment. The following table provides a template for data collection and analysis.
| Target Protein | Treatment | Input (Relative Densitometry) | IP (Relative Densitometry) | Co-IP Partner (Relative Densitometry) | Notes |
| e.g., Akt | Vehicle Control | 1.00 | 1.00 | e.g., Hsp90: 1.00 | Baseline interaction |
| e.g., Akt | This compound (Dose 1) | 0.65 | 0.50 | e.g., Hsp90: 0.40 | Decreased stability and interaction |
| e.g., Akt | This compound (Dose 2) | 0.30 | 0.20 | e.g., Hsp90: 0.15 | Dose-dependent degradation |
| User Defined | Vehicle Control | ||||
| User Defined | This compound |
Experimental Protocols
Materials and Reagents
-
Cells: Appropriate cell line expressing the target protein of interest.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[3]
-
Primary Antibody: Specific for the target protein of interest for immunoprecipitation.
-
Control IgG: Isotype-matched control antibody.
-
Wash Buffer: (e.g., Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20).
-
Elution Buffer: (e.g., 2x Laemmli sample buffer or glycine-HCl pH 2.5).[2]
-
SDS-PAGE Gels, Buffers, and Transfer System.
-
Western Blotting Reagents: Blocking buffer, primary and secondary antibodies, and detection substrate.
Experimental Workflow
Figure 1. A generalized workflow for an immunoprecipitation experiment.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow. b. Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells. c. Incubate on ice for 15-30 minutes with occasional gentle agitation.[3] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4] f. Transfer the supernatant (clarified lysate) to a new tube.
3. Protein Concentration Determination: a. Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., Bradford or BCA assay). b. Normalize the protein concentration of all samples with lysis buffer.
4. Pre-clearing the Lysate (Optional but Recommended): a. To a defined amount of protein lysate (e.g., 500 µg - 1 mg), add Protein A/G beads. b. Incubate with rotation for 30-60 minutes at 4°C to reduce non-specific binding.[5] c. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
5. Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody specific for the target protein. For a negative control, add an equivalent amount of isotype-matched control IgG to a separate tube. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add Protein A/G beads to the lysate-antibody mixture. d. Incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-protein complexes.
6. Washing: a. Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads). b. Carefully remove the supernatant. c. Resuspend the beads in wash buffer. d. Repeat the pelleting and washing steps at least three to five times to remove non-specifically bound proteins.[4][6]
7. Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.[6] d. Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
8. Western Blot Analysis: a. Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane and probe with primary antibodies against the target protein and potentially expected interacting partners (e.g., Hsp90). e. Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway
The following diagram illustrates the general mechanism of Hsp90 and the effect of an inhibitor like this compound. Hsp90 binds to and stabilizes a variety of client proteins, many of which are kinases and transcription factors. By inhibiting Hsp90, this compound disrupts this stabilization, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins.
Figure 2. Hsp90 inhibition by this compound leads to client protein degradation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no target protein in IP | Inefficient antibody binding | Use a recommended antibody for IP; optimize antibody concentration. |
| Low protein expression | Use more starting material (lysate). | |
| Target protein degradation | Ensure protease/phosphatase inhibitors are fresh and used at the correct concentration. | |
| High background/non-specific binding | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer. |
| Non-specific antibody binding | Perform pre-clearing of the lysate; use a high-quality, specific antibody. | |
| Beads binding non-specifically | Block beads with BSA before use. | |
| Co-elution of antibody heavy and light chains | Elution with SDS sample buffer | Use a gentle elution buffer (e.g., glycine-HCl) and neutralize the eluate. Alternatively, crosslink the antibody to the beads. |
For research use only. Not for use in diagnostic procedures.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 5. neb.com [neb.com]
- 6. Immunoprecipitation Procedure [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 17-GMB-APA-GA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 17-GMB-APA-GA, a potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a derivative of geldanamycin (B1684428) and functions as a heat shock protein 90 (Hsp90) inhibitor. It binds to the ATP-binding pocket in the N-terminus of Hsp90, which prevents its chaperone function. This leads to the degradation of Hsp90 client proteins, many of which are critical for tumor growth and survival, including protein kinases, steroid hormone receptors, and transcription factors.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: How should I store the this compound stock solution?
A3: The DMSO stock solution should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Viability
If you are observing variable or no significant decrease in cell viability after treating cells with this compound, consider the following troubleshooting steps.
Possible Causes and Solutions:
-
Cell Line Insensitivity: Not all cell lines are equally sensitive to Hsp90 inhibition. Sensitivity often correlates with the cell's dependence on Hsp90 client proteins for survival.
-
Recommendation: Perform a dose-response experiment across a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. Include a known sensitive cell line (e.g., SK-BR-3, MCF-7) as a positive control.
-
-
Incorrect Drug Concentration: Errors in dilution or calculation can lead to inaccurate final concentrations.
-
Recommendation: Double-check all calculations for preparing working solutions from the stock. Prepare fresh dilutions for each experiment.
-
-
Degradation of the Compound: Improper storage or handling can lead to the degradation of this compound.
-
Recommendation: Use a fresh aliquot of the stock solution. If degradation is suspected, the activity of the compound can be verified using a positive control cell line.
-
Summary of IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| SK-BR-3 | Breast Cancer | 25 |
| A549 | Lung Cancer | 150 |
| HCT116 | Colon Cancer | 200 |
Issue 2: Off-Target Effects or Cellular Toxicity
Observing unexpected cellular effects or toxicity at concentrations where the target is not expected to be inhibited can be a concern.
Possible Causes and Solutions:
-
High Solvent Concentration: As mentioned, high concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Compound Purity: Impurities in the drug preparation could contribute to off-target effects.
-
Recommendation: Whenever possible, use high-purity this compound (≥98%).
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to confirm the on-target activity of this compound by observing the degradation of known Hsp90 client proteins such as AKT, HER2, or RAF-1.
Methodology:
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
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Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-AKT, anti-HER2) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: Hsp90 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for evaluating the effects of this compound.
Technical Support Center: Improving the Solubility of 17-GMB-APA-GA
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 17-GMB-APA-GA, a potent Hsp90 inhibitor and analog of geldanamycin (B1684428).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a derivative of geldanamycin with the full chemical name 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin[1]. Like its parent compound, geldanamycin, and many of its analogs, this compound is a hydrophobic molecule and is anticipated to have poor aqueous solubility[2][3]. This can pose significant challenges during in vitro and in vivo experiments, affecting compound stability, delivery, and ultimately, the reliability of experimental results.
Q2: What are the initial steps for dissolving this compound?
A: For initial stock solutions, it is recommended to use a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for geldanamycin and its analogs[4]. It is crucial to use anhydrous DMSO as the presence of water can significantly reduce the solubility of hydrophobic compounds[4].
Q3: My this compound is precipitating out of solution. What should I do?
A: Precipitation can occur for several reasons, including solvent quality, temperature fluctuations, and high concentrations. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q4: Are there any chemical modifications that can improve the solubility of geldanamycin analogs?
A: Yes, various chemical modifications have been explored to enhance the water solubility of geldanamycin. A common strategy involves substituting the methoxy (B1213986) group at the C-17 position with amino groups, which generally increases aqueous solubility[5][6][7]. While this compound has such a substitution, the large N-linked side chain may still limit its overall solubility. Other approaches include the development of prodrugs, such as the highly water-soluble hydroquinone (B1673460) hydrochloride derivative of 17-AAG, retaspimycin (B1249870) (IPI-504)[5][6].
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Issue 1: Difficulty Dissolving the Compound
Symptoms:
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The compound does not fully dissolve in the chosen solvent.
-
Visible particles remain after vortexing or mixing.
Possible Causes:
-
Inappropriate solvent.
-
Low-quality or non-anhydrous solvent.
-
Attempting to dissolve at too high a concentration.
Solutions:
-
Verify Solvent Choice and Quality:
-
Use high-purity, anhydrous DMSO for preparing stock solutions[4].
-
Ensure the DMSO is fresh and has been stored properly to prevent water absorption.
-
-
Optimize Dissolution Technique:
-
Adjust Concentration:
-
If the compound does not dissolve, consider preparing a more dilute stock solution.
-
Issue 2: Precipitation Upon Dilution into Aqueous Solutions
Symptoms:
-
The compound precipitates out of solution when diluted into buffers or cell culture media.
Possible Causes:
-
"Solvent shock" due to the rapid change in solvent polarity.
-
The final concentration of the compound in the aqueous solution exceeds its solubility limit.
-
Interaction with components in the aqueous medium.
Solutions:
-
Minimize Solvent Shock:
-
Pre-warm the aqueous buffer or media to 37°C.
-
While vortexing the aqueous solution, add the DMSO stock solution dropwise and slowly[4]. This gradual addition helps to prevent rapid precipitation.
-
-
Control Final DMSO Concentration:
-
Keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.
-
-
Test for Media Interactions:
-
If precipitation persists, consider preparing the working solution in a simpler buffer to see if specific media components are causing the issue[4].
-
Quantitative Data Summary
| Compound | Solubility | Reference(s) |
| Geldanamycin | Poorly soluble in water. | [2] |
| 17-AAG (Tanespimycin) | Poorly soluble in water (requires formulation with agents like Cremophor EL for parenteral administration). | [3] |
| 17-DMAG (Alvespimycin) | Considerably more water-soluble than 17-AAG. | [6][7] |
| IPI-504 (Retaspimycin) | A hydroquinone hydrochloride derivative of 17-AAG that is highly water-soluble. | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 767.87 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 7.68 mg.
-
Carefully weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 7.68 mg).
-
Vortex the tube vigorously until the compound is completely dissolved.
-
If necessary, gently warm the solution to 37°C in a water bath and/or sonicate briefly to facilitate dissolution[4].
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the DMSO stock solution needed.
-
While vigorously vortexing the pre-warmed aqueous medium, add the calculated volume of the DMSO stock solution drop-by-drop[4].
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Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. scbt.com [scbt.com]
- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of a Geldanamycin Prodrug in mPEG-b-PCL Micelles Greatly Enhances Tolerability and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for 17-GMB-APA-GA
Technical Support Center: 17-GMB-APA-GA
Welcome to the technical support center for this compound, a potent and selective inhibitor of the mTORC1 signaling pathway. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to help you succeed in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific, ATP-competitive inhibitor of the mTORC1 complex. It directly targets the FRB domain of mTOR, preventing the phosphorylation of its key downstream effectors, such as S6 Kinase (S6K) and 4E-BP1. This leads to the inhibition of protein synthesis and cell cycle progression.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, we recommend dissolving this compound in DMSO to create a stock solution of 10-50 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, please refer to our specific formulation guidelines.
Q3: What is the recommended working concentration for cell-based assays?
A3: The optimal working concentration of this compound will vary depending on the cell line and the duration of the treatment. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the IC50 value for your specific model system. Please refer to the data table below for IC50 values in common cell lines.
Q4: Is this compound selective for mTORC1 over mTORC2?
A4: Yes, this compound exhibits high selectivity for mTORC1. At concentrations effective for mTORC1 inhibition (≤ 1 µM), it shows minimal inhibition of mTORC2, as assessed by the phosphorylation status of Akt at Ser473. However, at higher concentrations or with prolonged exposure, some off-target effects on mTORC2 may be observed.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Cell Passage Number. High-passage number cells may exhibit altered signaling pathways.
-
Solution: Use cells with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages.
-
-
Possible Cause 2: Compound Instability. The compound may degrade with multiple freeze-thaw cycles.
-
Solution: Aliquot the DMSO stock solution after the initial preparation and use a fresh aliquot for each experiment.
-
-
Possible Cause 3: Variability in Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Perform a cell count before seeding.
-
Issue 2: No inhibition of downstream mTORC1 targets (e.g., p-S6K) observed in Western Blot.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The compound may not have had enough time or a high enough concentration to exert its effect.
-
Solution: Perform a time-course (e.g., 1, 2, 6, 24 hours) and dose-response experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause 2: High Serum Concentration. Growth factors in the serum can strongly activate the PI3K/Akt/mTOR pathway, potentially masking the inhibitory effect.
-
Solution: Consider serum-starving the cells for 12-24 hours before treating them with this compound.
-
-
Possible Cause 3: Incorrect Antibody. The primary or secondary antibody may not be optimal for detecting the target protein.
-
Solution: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation times.
-
Issue 3: Unexpected cell toxicity at low concentrations.
-
Possible Cause 1: DMSO Toxicity. The final concentration of DMSO in the culture medium may be too high.
-
Solution: Ensure the final DMSO concentration does not exceed 0.1% (v/v) in your experiments. Prepare a vehicle control with the same DMSO concentration.
-
-
Possible Cause 2: Off-target Effects. The cell line may be particularly sensitive to off-target effects of the compound.
-
Solution: Perform a literature search to see if your cell line has known sensitivities. Consider using a secondary inhibitor or a genetic approach (e.g., siRNA) to validate the on-target effect.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| MCF-7 | Breast Cancer | 15.2 | Cell Viability (72h) |
| PC-3 | Prostate Cancer | 28.5 | Cell Viability (72h) |
| A549 | Lung Cancer | 45.1 | Cell Viability (72h) |
| U-87 MG | Glioblastoma | 12.8 | Cell Viability (72h) |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling
-
Cell Seeding: Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, replace the medium with a serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound on the mTORC1 signaling pathway.
Caption: Experimental workflow for Western Blot analysis of mTORC1 inhibition.
Caption: Troubleshooting logic for inconsistent IC50 values.
challenges in working with 17-GMB-APA-GA
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 17-GMB-APA-GA, a novel and potent small molecule inhibitor of the PI3K/Akt signaling pathway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the downstream inactivation of AKT and the mTORC1 signaling pathway. This ultimately results in decreased cell proliferation and survival.
Q2: What is the recommended starting concentration range for this compound in a new cell-based experiment?
A2: For a novel inhibitor, it is recommended to start with a broad concentration range to determine the optimal dose for your specific cell line and assay. A typical starting point would be from 1 nM to 100 µM in a dose-response experiment.[1] This wide range helps in identifying the potency of the compound and establishing an IC50 value.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is crucial to first determine the solubility of this compound in common laboratory solvents. A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1] This allows for minimal volumes to be added to experimental media, keeping the final solvent concentration low (typically ≤ 0.5%). Stock solutions should be aliquoted and stored at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
Q4: I am observing a different phenotype than what is expected from PI3K/Akt pathway inhibition. What could be the cause?
A4: Discrepancies between the observed phenotype and genetic validation (e.g., using siRNA or CRISPR against the target protein) can indicate potential off-target effects.[2] It is also possible that the effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency, which may lead to off-target activity.[2] Consider using a structurally different inhibitor for the same target to see if it produces the same phenotype.[2]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Biological Effect | Compound Concentration Too Low: The concentration used may be insufficient to inhibit the target in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range.[3] |
| Low Target Protein Expression: The cell line used may not have a high level of PI3K/Akt pathway activation. | Use a positive control cell line known to have an active PI3K pathway (e.g., with a PIK3CA mutation). | |
| Compound Instability/Degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new stock aliquot. Ensure proper storage at -80°C. | |
| Short Incubation Time: The treatment duration may be too short to observe a phenotypic change. | Increase the incubation time (e.g., from 24h to 48h or 72h).[3] | |
| High Background or Non-Specific Effects in Western Blots | Antibody Concentration Too High: High concentrations of primary or secondary antibodies can lead to non-specific binding.[4] | Reduce the antibody concentration and optimize through titration.[4][5] |
| Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[4][6] | |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | Increase the number and duration of wash steps (e.g., three 5-minute washes).[6] | |
| High Cytotoxicity at Low Concentrations | Solvent Toxicity: The solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final solvent concentration is non-toxic (typically ≤ 0.5% for DMSO) and always include a vehicle-only control.[1] |
| Compound is Highly Potent/Toxic: The compound may be highly cytotoxic to your chosen cell line. | Use a lower concentration range in your experiments.[3] | |
| Off-Target Cytotoxicity: The observed cell death may be due to off-target effects unrelated to PI3K inhibition. | Perform a cell viability assay in parallel with your functional assay to distinguish between targeted inhibition and general toxicity.[2] | |
| Inconsistent Results Between Experiments | Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments. |
| Variable Seeding Density: Inconsistent cell numbers at the start of the experiment can affect the outcome. | Ensure accurate and consistent cell seeding for all plates and experiments. | |
| Reagent Variability: Differences in media, serum, or other reagents can impact results. | Use the same batch of reagents for the duration of a study where possible. |
Quantitative Data Summary
The following tables provide hypothetical but representative data for this compound.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K Mutant | 50 |
| PC-3 | Prostate Cancer | PTEN Null | 120 |
| A549 | Lung Cancer | Wild-Type | 850 |
| U87 MG | Glioblastoma | PTEN Null | 95 |
Table 2: Recommended Working Concentrations
| Assay Type | Suggested Concentration Range | Notes |
| Western Blot (Pathway Inhibition) | 100 nM - 1 µM | Treat cells for 2-4 hours to observe changes in phosphorylation. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 10 nM - 10 µM | Incubate for 48-72 hours to assess anti-proliferative effects. |
| In vivo (Mouse Xenograft) | 10 - 50 mg/kg | Dosing frequency and route to be determined by pharmacokinetic studies. |
Experimental Protocols
Protocol 1: Western Blot for PI3K/Akt Pathway Inhibition
This protocol is for assessing the phosphorylation status of Akt, a key downstream effector of PI3K, following treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle (DMSO) control.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.[4]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[6] Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA in TBS-T) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Use dilutions recommended by the antibody manufacturer.
-
Washing: Wash the membrane three times for 5 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Prepare and add an enhanced chemiluminescence (ECL) detection reagent and image the blot.[4]
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control.[3]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value.
Visualizations
References
avoiding off-target effects of 17-GMB-APA-GA
Technical Support Center: 17-GMB-APA-GA
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand potential off-target effects during experimentation. Our hypothetical conjugate, this compound, combines a GMB-receptor targeting moiety (17-GMB), a linker (APA), and a cytotoxic payload, Gambogic Acid (GA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Gambogic Acid (GA) payload, and what are its key molecular targets?
A1: Gambogic Acid (GA) is a potent natural compound that induces cancer cell death through multiple mechanisms, including apoptosis, autophagy, and pyroptosis.[1][2][3] Its broad anti-cancer activity is due to its interaction with a wide range of molecular targets.[1] Key signaling pathways affected by GA include MAPK/ERK, PI3K/AKT, and NF-κB.[1][2] GA has been shown to suppress the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, inhibit the activity of VEGFR2 which is crucial for angiogenesis, and downregulate the Notch signaling pathway.[4][5][6] This multi-targeted nature is effective for cytotoxicity but also presents a risk for off-target effects.[6]
Q2: What are the primary causes of off-target toxicity with antibody-drug conjugates (ADCs) like this compound?
A2: Off-target toxicity for ADCs generally stems from several factors:
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Premature Payload Release : The linker connecting the targeting moiety to the GA payload may be unstable in circulation, leading to the premature release of GA before it reaches the target tumor cells. This free payload can then cause systemic toxicity.[7][8]
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Off-Target Uptake of the ADC : The conjugate may be taken up by healthy cells that do not express the target antigen (GMB-R). This can occur through mechanisms like non-specific pinocytosis or Fc-receptor-mediated uptake, particularly in tissues of the liver and spleen.[9][10]
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"On-Target, Off-Tumor" Toxicity : The target antigen (GMB-R) may be expressed at low levels on healthy, non-cancerous cells. The ADC can bind to these cells, leading to damage in healthy organs.[7][11]
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Payload-Dependent Toxicity : The GA payload itself, once released inside a non-target cell, can exert its cytotoxic effects by interacting with its multiple molecular targets.[1][6]
Q3: How can I design my experiments to include appropriate controls for assessing off-target effects?
A3: To accurately assess off-target effects, your experimental design should include several key controls:
-
Target-Negative Control Cells : Use a cell line that is genotypically similar to your target-positive cells but does not express the GMB-receptor. Observing high cytotoxicity in these cells suggests off-target effects independent of GMB-R-mediated uptake.[12]
-
Unconjugated Payload Control : Treat both target-positive and target-negative cells with free Gambogic Acid. This helps determine the intrinsic sensitivity of the cells to the payload itself.
-
Non-Targeting ADC Control : If possible, use an ADC with the same linker and payload but with an antibody that does not target any antigen on your cells (an isotype control). This helps to measure non-specific ADC uptake.
-
"Naked" Antibody Control : Treat cells with the 17-GMB antibody alone (without the linker and payload) to ensure that any observed cytotoxicity is not due to the antibody's own biological activity.
Q4: Are there molecular or chemical strategies to reduce the off-target effects of this compound?
A4: Yes, several strategies can be employed at the development stage to minimize off-target toxicities. These include linker modification, antibody engineering, and adjusting the drug-to-antibody ratio (DAR).[9][13][14]
-
Linker Optimization : Employing more stable linkers can reduce premature drug release in circulation.[7]
-
Antibody Engineering : Modifying the antibody component, for instance through Fc engineering, can reduce uptake by immune cells in healthy tissues.[7][9]
-
DAR Optimization : A lower drug-to-antibody ratio can decrease systemic toxicity, although it may also impact potency.[9][10]
-
Inverse Targeting : An advanced strategy involves co-administering a "payload-binding agent" that can neutralize and help clear any prematurely released GA from the plasma, reducing its exposure to non-tumor tissues.[7][15]
Troubleshooting Guides
Issue 1: High cytotoxicity is observed in GMB-R negative (control) cell lines.
| Possible Causes | Troubleshooting & Optimization Steps |
| 1. Premature or Unstable Linker | The APA linker may be cleaving prematurely in the culture medium, releasing free GA. Solution: Analyze the culture supernatant for free GA using LC-MS. Consider synthesizing a control conjugate with a more stable linker to compare results.[7] |
| 2. Non-Specific Uptake of the Conjugate | The this compound conjugate may be entering cells through non-specific endocytosis. Solution: Perform uptake studies at 4°C. At this temperature, receptor-mediated endocytosis is inhibited, but non-specific binding can still occur. High binding at 4°C suggests non-specific interactions. |
| 3. High Intrinsic Sensitivity to GA | The control cell line may be exceptionally sensitive to the Gambogic Acid payload. Solution: Compare the IC50 of free GA on your GMB-R negative cells to a panel of other cell lines (see Table 1). If sensitivity is unusually high, consider selecting a different control cell line. |
| 4. Inaccurate GMB-R Expression Data | The control cell line may have low, but functionally relevant, levels of GMB-R expression. Solution: Re-verify GMB-R expression levels using a highly sensitive method like flow cytometry or qPCR. |
Issue 2: In vivo studies show toxicity in tissues (e.g., liver, spleen) that do not express the GMB-R.
| Possible Causes | Troubleshooting & Optimization Steps |
| 1. Fc-Mediated Uptake | The Fc region of the 17-GMB antibody can be recognized by Fc receptors on immune cells (e.g., macrophages, Kupffer cells) in the liver and spleen, leading to off-target accumulation. Solution: Consider engineering the Fc region of the 17-GMB antibody to reduce Fc receptor binding.[9] |
| 2. Mannose Receptor Uptake | Agalactosylated glycans on the antibody's Fc domain can be recognized by mannose receptors, leading to uptake in liver sinusoidal endothelial cells and causing hepatic toxicities.[9] Solution: Analyze the glycan profile of the 17-GMB antibody. If necessary, use cell lines or production methods that yield more mature glycan structures. |
| 3. High Systemic Exposure to Free GA | The linker is unstable in vivo, leading to high plasma concentrations of free GA. Solution: Perform pharmacokinetic (PK) analysis to measure both the intact ADC and free GA in plasma over time. If free GA levels are high, a more stable linker is required.[8][16] |
Data Presentation
Table 1: Reported In Vitro Cytotoxicity of Gambogic Acid (GA) Across Various Cell Lines
This table summarizes the concentration of Gambogic Acid required to inhibit 50% of cell proliferation (IC50) or achieve other cytotoxic endpoints in different human cell lines. This data illustrates that while GA is potent against cancer cells, it also affects non-cancerous cells, highlighting the need for targeted delivery.
| Cell Line | Cell Type | Effect | Concentration | Citation |
| HUVEC | Human Umbilical Vein Endothelial Cells | IC50 for proliferation | ~0.5 µM | [4] |
| PC3 | Prostate Cancer | IC50 for proliferation | ~1.5 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | Inhibition of viability | 0.5 - 1.0 µmol/l | [5] |
| SPC-A1 | Non-Small Cell Lung Cancer | Inhibition of viability | 0.5 - 1.0 µmol/l | [5] |
| MCF-7 | Breast Cancer | Microtubule depolymerization | 2.5 µM | [1] |
| A375 | Malignant Melanoma | Inhibition of proliferation | 5 - 10 µM | [1] |
Experimental Protocols
Protocol: Assessing On-Target vs. Off-Target Cytotoxicity using MTT Assay
This protocol provides a method to quantify and compare the cytotoxic effects of this compound on target (GMB-R positive) and non-target (GMB-R negative) cells.[17]
Materials:
-
GMB-R positive and GMB-R negative cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound, free Gambogic Acid, and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Culture GMB-R positive and GMB-R negative cells until they are in the logarithmic growth phase. b. Trypsinize and count the cells. c. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into separate 96-well plates.[12] d. Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: a. Prepare serial dilutions of this compound and free Gambogic Acid in complete culture medium. A typical concentration range would span from 0.01 nM to 10 µM. b. Include wells for controls: medium only (blank), untreated cells (negative control), and cells treated with a vehicle control if applicable.[18] c. Remove the old medium from the cells and add 100 µL of the diluted compounds or controls to the appropriate wells. d. Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay: a. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for each compound on both cell lines.
Expected Outcome: A successful targeted conjugate should show a significantly lower IC50 value on GMB-R positive cells compared to GMB-R negative cells, indicating on-target specificity. A small difference in IC50 values suggests potential off-target effects.
Mandatory Visualizations
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 3. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. innocentive.com [innocentive.com]
- 14. canceropole-paca.com [canceropole-paca.com]
- 15. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates - Google Patents [patents.google.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Geographic Atrophy (GA) Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with novel treatments for Geographic Atrophy (GA), such as complement inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during pre-clinical and clinical research of GA therapies.
| Question/Issue | Potential Cause(s) | Recommended Action(s) |
| Why is there a high degree of variability in lesion growth rate in our control group? | 1. Heterogeneity of GA: GA progression rates are naturally variable among patients. Factors include lesion size, location (extrafoveal lesions progress faster), and multifocality.[1][2] 2. Imaging Artifacts: Inconsistent imaging protocols or artifacts in Fundus Autofluorescence (FAF) or Optical Coherence Tomography (OCT) can lead to measurement errors. 3. Genotypic Differences: Specific genetic factors can influence the rate of GA progression.[3] | 1. Stratify Cohorts: Group subjects based on baseline lesion characteristics (e.g., size, location, foveal involvement) to reduce variability within groups. 2. Standardize Imaging: Implement a strict, standardized protocol for OCT and FAF imaging and analysis to ensure consistency.[4] 3. Genetic Screening: If feasible, perform genotyping for relevant risk alleles to identify and account for genetic confounders. |
| Our investigational treatment shows lower-than-expected efficacy in reducing GA progression. | 1. Suboptimal Dosing: The concentration or frequency of the therapeutic agent may be insufficient to achieve the desired biological effect.[2][5] 2. Inadequate Target Engagement: The drug may not be reaching or effectively modulating its target (e.g., complement proteins) in the retinal microenvironment. 3. Advanced Disease Stage: Initiating treatment in patients with very large, foveal-involved lesions may show a less pronounced effect.[3] | 1. Dose-Ranging Study: Conduct a formal dose-ranging study to identify the optimal therapeutic window. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure drug concentration and target modulation in relevant samples (e.g., aqueous humor) to confirm target engagement. 3. Refine Inclusion Criteria: For initial studies, focus on patient populations with earlier-stage GA or extrafoveal lesions to maximize the potential for observing a treatment effect.[2][3] |
| We are observing an increased incidence of choroidal neovascularization (CNV) in the treatment arm. | 1. Off-Target Effects: The therapeutic agent may be disrupting the balance of angiogenic factors in the eye. 2. Inflammatory Response: The treatment itself or the delivery mechanism (e.g., intravitreal injection) could be inducing an inflammatory response that promotes CNV.[4] | 1. Mechanism of Action Review: Investigate if the drug's target has known roles in angiogenesis. 2. Anti-VEGF Co-therapy: Evaluate the need for co-administration of anti-VEGF therapy in affected subjects.[5] 3. Formulation Analysis: Assess the formulation for any components that might be pro-inflammatory. |
Frequently Asked Questions (FAQs)
Q1: What are the key biomarkers for tracking GA progression in a clinical trial?
A1: The primary endpoint is typically the rate of change in GA lesion area, measured in mm²/year using Fundus Autofluorescence (FAF), which is considered the gold standard.[1] Optical Coherence Tomography (OCT) is also critical for identifying precursor lesions, such as incomplete RPE and outer retinal atrophy (iRORA), and their progression to complete RPE and outer retinal atrophy (cRORA).[3]
Q2: How should we manage patients who develop neovascular AMD (nAMD) while on GA treatment?
A2: If a patient develops exudative nAMD, standard anti-VEGF therapy should be initiated. The decision to continue the GA treatment concurrently is at the discretion of the managing physician and should be based on a risk-benefit assessment for the individual patient.[2][5]
Q3: What is the expected treatment effect of current complement inhibitors on GA progression?
A3: Clinical trials for approved treatments like Pegcetacoplan and Avacincaptad pegol have shown a reduction in GA lesion growth. For example, 24-month results for one therapy showed a 19% to 22% reduction with monthly treatment.[1] The treatment effect may increase over time, with some studies showing a greater reduction in progression between months 18 and 24.[1]
Q4: Can treatment be initiated for patients with foveal involvement?
A4: Yes, but treatment efficacy may be more pronounced when initiated before the fovea is involved. Early intervention is key to preserving central vision.[3] Extrafoveal lesions also tend to progress more rapidly, making them important targets for early treatment.[1][2]
Quantitative Data Summary
Table 1: Factors Influencing GA Lesion Progression Rate
| Factor | High Progression Rate | Low Progression Rate | Source(s) |
| Lesion Location | Extrafoveal | Foveal | [1] |
| Lesion Focality | Multifocal | Unifocal | [1] |
| Fellow Eye Status | Contralateral eye has GA | Contralateral eye has early/intermediate AMD | [1] |
| OCT Findings | Presence of reticular pseudodrusen | Absence of high-risk features | [1][2] |
Table 2: Efficacy of Approved Complement Inhibitors (Example Data)
| Treatment Schedule | Reduction in GA Growth (24 Months) | Source(s) |
| Monthly Injection | 19% - 22% | [1] |
| Every-Other-Month Injection | 16% - 18% | [1] |
Experimental Protocols
Protocol 1: Quantification of GA Lesion Growth using Fundus Autofluorescence (FAF)
-
Image Acquisition:
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Acquire high-resolution FAF images using a standardized fundus camera or scanning laser ophthalmoscope.
-
Ensure consistent instrument settings (e.g., excitation wavelength, detector sensitivity) across all visits and subjects.
-
Patient's pupils should be dilated to at least 6mm.
-
-
Image Registration:
-
Use image analysis software to register (align) the FAF images from follow-up visits to the baseline image based on stable retinal landmarks, such as blood vessels.
-
-
Lesion Delineation:
-
Identify the area of geographic atrophy, which appears as a well-demarcated region of hypoautofluorescence.
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Two independent, certified graders should manually delineate the border of the GA lesion at each time point.
-
-
Area Calculation and Analysis:
-
The software calculates the area of the delineated lesion in square millimeters (mm²).
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The progression rate is determined by calculating the change in lesion area over time.
-
A square-root transformation of the area can be used to linearize the growth rate.
-
Visualizations
Caption: Fig 1. Simplified signaling pathway of GA and therapeutic intervention.
Caption: Fig 2. Experimental workflow for a GA clinical trial.
Caption: Fig 3. Troubleshooting logic for data variability.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. optometrytimes.com [optometrytimes.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Geographic atrophy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Considerations for the Identification and Management of Geographic Atrophy: Recommendations from an Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with 17-GMB-APA-GA
Welcome to the technical support center for researchers using 17-GMB-APA-GA, a geldanamycin (B1684428) analog and Hsp90 inhibitor.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address inconsistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an analog of geldanamycin and functions as an inhibitor of Heat Shock Protein 90 (Hsp90).[1] It is a research-use-only compound primarily used in studies to investigate the roles of Hsp90 in various cellular processes, including signal transduction, protein folding, and cell cycle control.
Q2: I am seeing high variability between my experimental replicates. What are the initial checks I should perform?
A2: High variability between replicates is a common issue in many assay types.[2] Initial steps to troubleshoot this include:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques.[3] Even small errors in volume can lead to significant variations.
-
Reagent Preparation: Confirm that all reagents, including the this compound solution, are fully dissolved and well-mixed before use.
-
Consistent Timing: Ensure that incubation times and other time-sensitive steps are kept consistent across all wells and plates.
Q3: My results are inconsistent from one day to the next. What could be the cause?
A3: Day-to-day variability can be frustrating. Here are some potential causes:
-
Reagent Stability: How are you storing your stock solution of this compound? Repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare single-use aliquots. The stability of other reagents, such as enzymes or antibodies, can also be affected by storage conditions and age.[4]
-
Environmental Factors: Variations in laboratory temperature and humidity can affect the rate of enzymatic reactions and the stability of reagents.[5][6][7]
-
Instrument Performance: Ensure that the plate reader or other analytical instrument is properly calibrated and warmed up before each use.[2]
Troubleshooting Guides
This section provides more detailed guidance on specific issues you may encounter.
Issue 1: Weak or No Signal
If you are observing a weaker than expected or no signal in your assay, consider the following possibilities.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Reagent Concentration | Verify the final concentration of all reagents, including this compound, antibodies, and substrates. |
| Degraded Reagents | Use fresh reagents and ensure they have been stored correctly. Prepare new aliquots of this compound from a fresh stock. |
| Sub-optimal Incubation Time | The incubation time may be too short.[3] Try extending the incubation period as per the assay protocol's recommendations. |
| Incorrect Wavelength/Filter Settings | For colorimetric or fluorometric assays, confirm that the correct wavelength or filter set is being used for detection.[8] |
| Presence of Inhibitors in Sample | Components in your sample matrix could be inhibiting the reaction. Consider sample purification or dilution.[9][10] |
Issue 2: High Background Signal
A high background can mask the true signal from your experiment. Here are some ways to address this.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Buffers | Use fresh, high-quality reagents and buffers. Ensure proper sterile technique to avoid microbial contamination. |
| Non-specific Binding (Immunoassays) | Increase the concentration of the blocking agent or try a different blocking buffer.[3] Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer can also help. |
| Insufficient Washing | In plate-based assays, ensure that washing steps are performed thoroughly to remove unbound reagents. |
| Extended Incubation or Development Time | Over-incubation can lead to an increase in non-specific signal.[3] Adhere to the recommended incubation times. |
| Light Leakage (Luminescence/Fluorescence) | For assays involving light detection, ensure the plate is read in a dark environment and that the plate is compatible with the assay type (e.g., white plates for luminescence, black plates for fluorescence).[8] |
Issue 3: Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate serial dilutions of your standard. Use calibrated pipettes and fresh tips for each dilution.[3] |
| Degraded Standard | Prepare fresh standards for each experiment. Avoid repeated freeze-thaw cycles of the stock standard. |
| Incorrect Curve Fitting Model | Use the appropriate curve fitting model for your assay (e.g., linear, 4-parameter logistic).[3] |
| Outliers | Identify and remove any clear outliers from your standard curve data points. |
Experimental Protocols & Methodologies
While a specific protocol for an assay using this compound will be highly dependent on the research question, here is a generalized workflow for a cell-based colorimetric assay to determine the effect of an inhibitor on cell viability.
General Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Reagent Addition: Add the colorimetric reagent (e.g., MTT) to each well and incubate for the recommended time to allow for the formation of the colored product.
-
Solubilization: If necessary, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, and normalize the results to the vehicle control to determine the percentage of cell viability.
Visualizations
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. siriusgenomics.com [siriusgenomics.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 6. monash.edu [monash.edu]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. myadlm.org [myadlm.org]
- 10. elgalabwater.com [elgalabwater.com]
protocol modifications for enhanced 17-GMB-APA-GA activity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in utilizing 17-GMB-APA-GA effectively and enhancing its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a derivative of Gambogic Acid (GA) designed for enhanced potency. Its primary mechanism of action is the inhibition of the STAT3 signaling pathway. It is believed to bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which in turn inhibits its translocation to the nucleus and downstream gene transcription.
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is recommended to prepare a stock solution in DMSO and then dilute it in the appropriate cell culture medium. The final DMSO concentration in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Poor Compound Activity or Inconsistent Results
Q: I am not observing the expected level of cytotoxicity or inhibition of cell proliferation. What could be the issue?
A: This could be due to several factors. Please consider the following troubleshooting steps:
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Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If possible, verify the compound's integrity using techniques like HPLC.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to STAT3 inhibitors. We recommend titrating the compound over a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may mask the effect of the compound. Ensure the final DMSO concentration in your assay is below 0.1%.
-
Assay Duration: The duration of the experiment may not be sufficient to observe a significant effect. Consider extending the incubation time with the compound (e.g., 24h, 48h, 72h).
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. If you are observing lower than expected activity, consider reducing the serum concentration in your culture medium during the treatment period, if your cell line can tolerate it.
Western Blotting Issues
Q: I am having trouble detecting a decrease in phosphorylated STAT3 (p-STAT3) after treatment with this compound.
A: Here are some common causes and solutions for issues with p-STAT3 detection:
-
Suboptimal Stimulation: To observe a decrease in p-STAT3, cells often need to be stimulated to induce STAT3 phosphorylation. Common stimulants include Interleukin-6 (IL-6) or Oncostatin M. Ensure you are using an appropriate stimulant at an optimal concentration and for a sufficient duration before and during compound treatment.
-
Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate p-STAT3. Ensure that your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Antibody Quality: The primary antibody against p-STAT3 may not be optimal. Verify the antibody's specificity and consider trying a different clone or vendor. Always include positive and negative controls in your Western blot experiment.
-
Loading Controls: Ensure that you are using a reliable loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes. Also, probe for total STAT3 to ensure that the decrease in p-STAT3 is not due to a decrease in the total amount of STAT3 protein.
Quantitative Data Summary
The following table summarizes the comparative in vitro activity of this compound and its parent compound, Gambogic Acid (GA).
| Compound | Target Cell Line | IC50 (MTT Assay, 48h) | p-STAT3 Inhibition (IC50, Western Blot) |
| This compound | MDA-MB-231 | 0.8 µM | 0.5 µM |
| Gambogic Acid (GA) | MDA-MB-231 | 2.5 µM | 1.8 µM |
| This compound | A549 | 1.2 µM | 0.9 µM |
| Gambogic Acid (GA) | A549 | 4.1 µM | 3.2 µM |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for p-STAT3
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, starve the cells in serum-free medium for 12-24 hours.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound for 2 hours, followed by stimulation with a suitable agonist (e.g., 20 ng/mL IL-6) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability using an MTT assay.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Hsp90 Inhibition: Evaluating the Efficacy of Geldanamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Geldanamycin (B1684428) (GA) and its derivatives on the molecular chaperone Heat Shock Protein 90 (Hsp90). Due to the lack of specific data for "17-GMB-APA-GA," this document focuses on the well-characterized and structurally related ansamycin (B12435341) antibiotics, Geldanamycin and its clinically evaluated derivative, 17-N-allylamino-17-demethoxygeldanamycin (17-AAG). This comparison offers a robust framework for evaluating novel Hsp90 inhibitors.
Hsp90 is a critical chaperone protein that is overexpressed in many cancer cells, where it plays a key role in the folding, stability, and activity of numerous oncoproteins.[1][2] Inhibition of Hsp90's ATPase activity leads to the degradation of these "client" proteins, making it a compelling target for cancer therapy.[2][3]
Mechanism of Action of Geldanamycin and its Derivatives
Geldanamycin and its analogues bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[2][4] This disruption of the chaperone cycle leads to the misfolding and subsequent ubiquitination of Hsp90 client proteins, targeting them for degradation by the proteasome.[1][5] This multi-pronged attack on various oncogenic pathways at once is a key advantage of Hsp90 inhibitors.[6]
Quantitative Comparison of Hsp90 Inhibitors
The following tables summarize the in vitro efficacy of Geldanamycin and 17-AAG across various cancer cell lines and their impact on key Hsp90 client proteins.
Table 1: Comparative Anti-proliferative Activity (IC50) of Hsp90 Inhibitors
| Cell Line | Cancer Type | Geldanamycin (nM) | 17-AAG (nM) | Reference |
| Glioma Cell Lines | Glioblastoma | 0.4 - 3 | - | [7] |
| Breast Cancer Lines | Breast Cancer | 2 - 20 | - | [7] |
| Small Cell Lung Cancer Lines | Lung Cancer | 50 - 100 | - | [7] |
| T-cell Leukemia Lines | Leukemia | 10 - 700 | - | [7] |
| HCT116 | Colon Cancer | - | 32.3 - 41.3 | [8] |
| IMR-32 | Neuroblastoma | - | ~500 - 1000 | [9] |
| SK-N-SH | Neuroblastoma | - | ~500 - 1000 | [9] |
Table 2: Effect of Hsp90 Inhibitors on Client Protein Expression
| Cell Line | Treatment | Client Protein | Change in Expression | Reference |
| G-415 (Gallbladder Cancer) | 17-AAG or GA | EGFR, AKT, phospho-AKT, Cyclin B1, phospho-ERK, Cyclin D1 | Decreased | [10] |
| HCT116 (Colon Cancer) | 17-AAG | CRAF, CDK4 | Decreased | [8] |
| HCT116 (Colon Cancer) | 17-AAG | HSP72 | Increased | [8] |
| MM Cell Lines (Multiple Myeloma) | 17-AAG | AKT, AKT1 | Decreased | [11] |
| MM Cell Lines (Multiple Myeloma) | 17-AAG | Hsp90, Hsp70 | Increased | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to validate Hsp90 inhibitors, the following diagrams are provided.
Caption: Hsp90 Signaling and Inhibition by Geldanamycin Derivatives.
Caption: Experimental Workflow for Hsp90 Inhibitor Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This assay determines the cytotoxic effects of the Hsp90 inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp90 inhibitor (e.g., this compound) stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (DMSO).[13]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[12]
-
Solubilization: If using MTT, remove the medium and add solubilization solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[12][13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.[12]
Protocol 2: Western Blot Analysis for Client Protein Degradation
This protocol is used to quantify the levels of Hsp90 client proteins following inhibitor treatment.[1]
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to client proteins and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells in ice-cold lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate.[14]
-
SDS-PAGE: Denature equal amounts of protein and separate them by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins to a membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour.[15]
-
Immunoblotting:
-
Detection: Add ECL substrate and capture the chemiluminescent signal.[15]
-
Analysis: Perform densitometric analysis to quantify protein bands, normalizing to the loading control.[15]
Protocol 3: Hsp90 ATPase Activity Assay
This assay measures the direct inhibitory effect of the compound on Hsp90's ATPase activity. A common method is a colorimetric assay that detects the amount of inorganic phosphate (B84403) released.[16]
Materials:
-
Recombinant human Hsp90
-
Assay buffer (e.g., HEPES buffer with KCl, MgCl2)
-
ATP solution
-
Hsp90 inhibitor at various concentrations
-
Phosphate detection reagent (e.g., Malachite Green-based)[16]
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the Hsp90 enzyme, assay buffer, and the inhibitor at different concentrations.
-
Initiate Reaction: Add ATP to all wells to start the reaction. Include controls without enzyme and without inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Data Analysis: Calculate the percentage of ATPase inhibition for each inhibitor concentration and determine the IC50 value.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Geldanamycin Analogs and HSP90 Inhibitors
This guide provides a detailed comparison of 17-GMB-APA-GA and other analogs of geldanamycin (B1684428), a class of potent inhibitors of Heat Shock Protein 90 (HSP90). It is intended for researchers, scientists, and drug development professionals. The content objectively compares the performance of these compounds, supported by available experimental data, and outlines the methodologies used in their evaluation.
Introduction to HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone crucial for the stability and function of numerous client proteins, many of which are essential for tumor growth and survival.[1] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, inhibitors disrupt its chaperone function, leading to the misfolding and subsequent degradation of these oncogenic client proteins.[2][3] This simultaneous disruption of multiple signaling pathways makes HSP90 an attractive target for cancer therapy.[1][3]
Geldanamycin, a natural ansamycin (B12435341) antibiotic, was the first identified HSP90 inhibitor but its clinical development was hampered by significant hepatotoxicity and poor water solubility.[4][5][6] This led to the development of numerous semi-synthetic analogs designed to improve its pharmacological properties.[4][7]
Profile of this compound: An ADC Cytotoxin
This compound is a potent HSP90 inhibitor derived from geldanamycin.[3][8] Its defining feature is the incorporation of a maleimide (B117702) linker, identifying it as an Antibody-Drug Conjugate (ADC) cytotoxin.[3][9] The alternate chemical name for this compound is 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin.[9]
Comparison of Key Geldanamycin Analogs
The development of geldanamycin analogs has focused on improving solubility and reducing toxicity while retaining potent HSP90 inhibitory activity. The table below summarizes key characteristics of prominent analogs.
| Compound | Key Features | Advantages | Limitations |
| Geldanamycin (GA) | Parent compound, natural product.[4] | Potent HSP90 inhibitor.[4] | High hepatotoxicity, poor water solubility, and unfavorable pharmacokinetics.[4][7] |
| 17-AAG (Tanespimycin) | First analog to enter clinical trials.[1] | Reduced hepatotoxicity compared to GA.[4] | Poor water solubility, development halted.[1] |
| 17-DMAG (Alvespimycin) | Water-soluble derivative of 17-AAG.[1][4] | Improved water solubility and bioavailability. Comparable or superior antitumor activity to 17-AAG in some models.[1] | Higher toxicity compared to 17-AAG observed in some clinical settings.[4] |
| This compound | Geldanamycin analog with a maleimide linker.[9] | Designed for targeted delivery as an ADC payload, potentially reducing systemic toxicity.[3] | Not intended for use as a standalone systemic agent; lacks comparative public data on cellular potency. |
Quantitative Performance Data
The efficacy of HSP90 inhibitors is often measured by their ability to inhibit cancer cell growth, typically reported as the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration). The following table presents comparative data for several geldanamycin analogs in breast cancer cell lines from a published study.
| Compound | Cell Line | Exposure Time | GI50 (µM) |
| 17-AAG | MCF-7 | 72h | ~1.5 |
| 17-DMAG | MCF-7 | 72h | ~1.0 |
| 17-AEPGA | MCF-7 | 72h | ~1.0 |
| 17-AAG | MDA-MB-231 | 72h | >5.0 |
| 17-DMAG | MDA-MB-231 | 72h | <1.0 |
| 17-AEPGA | MDA-MB-231 | 72h | <1.0 |
*17-AEPGA is another water-soluble geldanamycin analog. Data is approximated from graphical representations in the cited literature and is for comparative purposes.
Broader Context: Non-Geldanamycin HSP90 Inhibitors
Beyond geldanamycin derivatives, several classes of fully synthetic HSP90 inhibitors have been developed, offering different pharmacological profiles.
-
Resorcinol Derivatives: These synthetic inhibitors, such as Luminespib (NVP-AUY922) and Ganetespib (STA-9090) , are known for their high potency.[2] Luminespib shows IC50 values of 13 nM and 21 nM against HSP90α/β, respectively. Ganetespib has demonstrated potent antitumor activity in various preclinical models and has been evaluated in numerous clinical trials.
-
Purine-Scaffold Inhibitors: These compounds, like BIIB021 , mimic the structure of ATP to bind to HSP90.[2]
These synthetic inhibitors generally offer improved properties, such as not being substrates for P-glycoprotein, a common resistance mechanism.
Signaling Pathways and Experimental Workflows
HSP90 Chaperone Cycle and Mechanism of Inhibition
HSP90 functions in a dynamic cycle driven by ATP binding and hydrolysis to correctly fold or stabilize its client proteins. Geldanamycin and its analogs competitively bind to the N-terminal ATP pocket, locking the chaperone in an inactive state and preventing the cycle from proceeding. This leads to the degradation of client proteins by the proteasome.[2][3]
Caption: The ATP-dependent HSP90 chaperone cycle and its disruption by geldanamycin analogs.
Conceptual Workflow for an ADC with this compound
As an ADC payload, this compound follows a specific mechanism of targeted delivery.
Caption: Conceptual workflow of an ADC utilizing a payload like this compound.
Detailed Experimental Protocols
Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is a standard method for measuring drug-induced cytotoxicity in cell lines.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment: Expose cells to a range of concentrations of the HSP90 inhibitor (e.g., 17-AAG, 17-DMAG) for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Wash and Solubilize: Remove excess stain by washing with 1% acetic acid. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Analysis: Calculate the GI50 value, which is the drug concentration that inhibits cell growth by 50% compared to untreated controls.[1]
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify the levels of specific HSP90 client proteins following inhibitor treatment.[1]
Caption: Standard experimental workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Culture cells and treat them with the desired concentration of the HSP90 inhibitor for a specific time.
-
Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins.[1]
-
Quantification: Determine the total protein concentration of the lysates using a method like the BCA protein assay to ensure equal loading.[1]
-
Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with a solution like 5% non-fat milk in TBST to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the HSP90 client protein of interest (e.g., HER2, Akt, EGFR).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image. A decrease in the band intensity compared to the control indicates client protein degradation.
References
- 1. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CA3204418A1 - Linker-payloads and conjugates thereof - Google Patents [patents.google.com]
- 5. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hsp90 Inhibitors: A Guide for Researchers
A detailed examination of geldanamycin (B1684428) derivatives and other synthetic inhibitors of Heat Shock Protein 90 (Hsp90), providing a comparative analysis of their performance, supported by experimental data and methodologies. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and molecular biology.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer development and progression.[1][2][3] By inhibiting Hsp90, these client proteins are targeted for degradation, leading to the disruption of multiple oncogenic signaling pathways.[2][4][5] This has established Hsp90 as a key target for cancer therapy.[2][3][6]
This guide provides a comparative analysis of various Hsp90 inhibitors, with a focus on the well-studied geldanamycin derivative, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), and other synthetic inhibitors. While the specific compound "17-GMB-APA-GA" was not identified in the available literature, this guide will focus on representative and clinically relevant Hsp90 inhibitors to provide a valuable comparative framework.
Quantitative Comparison of Hsp90 Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various Hsp90 inhibitors against different cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anti-proliferative Activity (IC50) of Hsp90 Inhibitors in Human Glioma Cell Lines
| Cell Line | 17-AAG (μM) |
| U87 | 0.05 - 0.5 |
| T98G | 0.05 - 0.5 |
| Glioma Stem Cells | 0.05 - 0.5 |
| Non-tumorigenic cells | 1.5 |
Data sourced from studies on human glioma cell lines.[7]
Table 2: Competitive Binding Affinity (IC50) of Novel Hsp90 Inhibitors
| Compound | IC50 (nM) |
| HP-1 | 17.64 |
| HP-2 | 61.69 |
| HP-3 | 23.51 |
| HP-4 | 18.27 |
| MPC-3100 (Control) | >100 |
Data from a study identifying potent Hsp90 inhibitors using a BODIPY-labeled geldanamycin competition assay.[8]
Table 3: Anti-proliferative Activity (IC50) of Novel Hsp90 Inhibitors against HCT-116 Human Colon Tumor Cells
| Compound | IC50 (nM) |
| HP-1 | 559.37 |
| HP-2 | 348.21 |
| HP-3 | 215.43 |
| HP-4 | 148.52 |
| MPC-3100 (Control) | 779.59 |
Data from an MTT assay assessing the cytotoxicity of novel Hsp90 inhibitors.[8]
Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle
Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and inhibiting its ATPase activity.[4][9][10] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[5]
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Hsp90 inhibitors.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 and is a primary method for screening and characterizing Hsp90 inhibitors. The malachite green assay is a common colorimetric method used for this purpose.[11]
Protocol:
-
Reagents: Purified Hsp90 protein, ATP solution, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), Hsp90 inhibitor stock solutions, and malachite green reagent.
-
Procedure:
-
Add Hsp90 protein to the wells of a microplate.
-
Add varying concentrations of the Hsp90 inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 3 hours).[11]
-
Stop the reaction and detect the amount of inorganic phosphate (B84403) released using the malachite green reagent.[11]
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).[11]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for determining Hsp90 ATPase inhibitory activity.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of Hsp90 inhibitors on cancer cell lines.
Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[8]
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Determine the IC50 value, representing the concentration at which cell viability is reduced by 50%.
Western Blot Analysis for Client Protein Degradation
This technique is used to confirm the mechanism of action of Hsp90 inhibitors by observing the degradation of known Hsp90 client proteins.[12]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor for a specific time, then lyse the cells to extract proteins.[12]
-
Protein Quantification: Determine the protein concentration of the lysates.[12]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[12]
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for Hsp90 client proteins (e.g., EGFR, AKT, Cyclin D1)[13] and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the levels of client proteins in treated versus untreated cells.
Caption: Workflow for Western Blot analysis.
Signaling Pathways Affected by Hsp90 Inhibition
Hsp90 inhibitors impact multiple signaling pathways critical for cancer cell survival and proliferation by promoting the degradation of key client proteins.
Caption: Key signaling pathways affected by Hsp90 inhibition.
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitors, GA and 17AAG, lead to ER stress-induced apoptosis in rat histiocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. oncotarget.com [oncotarget.com]
Confirming the Specificity of 17-GMB-APA-GA: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in its preclinical evaluation. This guide provides a framework for confirming the specificity of 17-GMB-APA-GA, a derivative of the natural product Geldanamycin, by comparing its performance with other classes of Heat Shock Protein 90 (Hsp90) inhibitors. While specific experimental data for this compound is limited in publicly available literature, this guide utilizes data from its close precursor, 17-APA-GA, and other well-characterized Hsp90 inhibitors to provide a comprehensive comparative analysis.
This compound, or 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, belongs to the ansamycin (B12435341) class of Hsp90 inhibitors.[1] These inhibitors function by binding to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone responsible for the folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2][3]
Quantitative Comparison of Hsp90 Inhibitors
To objectively assess the specificity and potency of a novel Hsp90 inhibitor like this compound, it is essential to compare its performance against established inhibitors from different chemical classes. The following table summarizes key quantitative data for representative Hsp90 inhibitors.
| Inhibitor Class | Compound | Target(s) | Binding Affinity (Kd) | IC50 (Hsp90α) | IC50 (Cancer Cell Line) | Key Client Proteins Degraded |
| Ansamycin | 17-APA-GA (precursor to this compound) | Hsp90 | - | - | 180 nM (MDA-361/DYT2)[4] | HER2[4] |
| Ansamycin | 17-AAG (Tanespimycin) | Hsp90 | ~50 nM | ~30 nM | 50-200 nM (various) | HER2, Akt, Raf-1, CDK4/6 |
| Resorcinol | Ganetespib (STA-9090) | Hsp90 | ~10 nM | ~20 nM | 10-100 nM (various) | HER2, EGFR, ALK, MET |
| Purine-Scaffold | PU-H71 (Zelavespib) | Hsp90α-selective | ~20 nM | 51 nM (MDA-MB-468)[5] | 50-150 nM (various)[4][6] | EGFR, HER3, Raf-1, Akt, c-Kit[4] |
| Other | SNX-0723 | Hsp90 | 4.4 nM (HsHsp90) | 14 nM | ~50 nM (α-syn oligomerization) | HER2, pS6 |
Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a comparative reference.
Experimental Protocols for Specificity Determination
To generate the data required for a comprehensive specificity analysis of this compound, the following experimental protocols are recommended.
Hsp90 Binding Affinity Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (Kd) of this compound to purified Hsp90 protein.
Methodology:
-
A fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) is incubated with purified recombinant Hsp90 protein.
-
Increasing concentrations of the test compound (this compound) are added to compete with the fluorescent ligand for binding to Hsp90.
-
The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
The Kd is calculated from the resulting competitive binding curve.
Hsp90 ATPase Activity Assay
Objective: To measure the inhibitory effect of this compound on the ATPase activity of Hsp90.
Methodology:
-
Purified recombinant Hsp90 is incubated with ATP in the presence of varying concentrations of this compound.
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released, often using a malachite green-based colorimetric assay.
-
The IC50 value, the concentration of inhibitor required to reduce ATPase activity by 50%, is determined from the dose-response curve.
Client Protein Degradation Assay (Western Blotting)
Objective: To assess the effect of this compound on the cellular levels of known Hsp90 client proteins.
Methodology:
-
Cancer cell lines known to be dependent on specific Hsp90 client proteins (e.g., BT-474 for HER2, A375 for BRAF V600E) are treated with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are normalized, and samples are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against various Hsp90 client proteins (e.g., HER2, Akt, Raf-1, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
A dose-dependent decrease in the levels of client proteins indicates on-target Hsp90 inhibition.
Visualizing Cellular Pathways and Workflows
Understanding the mechanism of action of Hsp90 inhibitors requires visualizing their impact on cellular signaling pathways and the experimental workflows used to assess them.
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation and apoptosis.
Caption: Experimental workflow for assessing client protein degradation via Western Blotting.
Conclusion
Confirming the specificity of a novel Hsp90 inhibitor such as this compound requires a rigorous, multi-faceted approach. By employing a combination of biochemical and cellular assays and comparing the resulting data with that of well-characterized inhibitors, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. This systematic evaluation is crucial for identifying promising candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics.
References
- 1. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 17-GMB-APA-GA: A Comparative Guide for a Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of 17-GMB-APA-GA, a geldanamycin (B1684428) analog and potent inhibitor of Heat Shock Protein 90 (Hsp90), as a research tool. Due to the limited availability of public data directly comparing this compound with other Hsp90 inhibitors, this document outlines the essential experiments and provides benchmark data from well-characterized alternatives to enable a thorough evaluation.
Introduction to this compound
This compound, with the full chemical name 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a derivative of the natural product geldanamycin.[1] Like its parent compound, it is designed to target the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target in cancer research.
Mechanism of Action: Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a critical molecular chaperone involved in the folding, stabilization, and activation of a wide array of client proteins, many of which are key signaling molecules implicated in cancer cell proliferation and survival. The Hsp90 chaperone cycle is an ATP-dependent process. This compound, as a geldanamycin analog, is expected to competitively bind to the N-terminal ATP-binding pocket of Hsp90. This occupation of the ATP binding site prevents the conformational changes necessary for the chaperone's function, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. This disruption of multiple oncogenic pathways simultaneously is the primary rationale for using Hsp90 inhibitors as anti-cancer agents.
References
A Comparative Guide to the Hsp90 Inhibitor: 17-GMB-APA-GA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the findings related to 17-GMB-APA-GA , a potent, synthetic analog of geldanamycin (B1684428). It functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. This document summarizes its performance, compares it with other relevant Hsp90 inhibitors, and provides detailed experimental protocols for its evaluation, particularly in the context of developing antibody-drug conjugates (ADCs) for targeted cancer therapy.
Data Presentation: Quantitative Comparison of Hsp90 Inhibitors
The antiproliferative activity of Hsp90 inhibitors is a key metric for their potential therapeutic efficacy. While direct head-to-head comparative studies for this compound are limited in publicly available literature, this section collates data from various studies to provide a comparative overview of geldanamycin and its analogs.
Table 1: Comparative Antiproliferative Activity (IC50) of Geldanamycin Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Geldanamycin | GL261 | Glioma | <200 | [1] |
| 17-AAG (Tanespimycin) | GL261 | Glioma | <200 | [1] |
| 17-AAG (Tanespimycin) | HeLa | Cervical Cancer | Cytotoxic | [2] |
| 17-AAG (Tanespimycin) | SiHa | Cervical Cancer | Cytotoxic | [2] |
| Geldanamycin | HL-60/Bcr-Abl | Leukemia | Induces Apoptosis | [3] |
| 17-AAG (Tanespimycin) | HL-60/Bcr-Abl | Leukemia | Induces Apoptosis | [3] |
| 17-AAG (Tanespimycin) | K562 | Leukemia | Induces Apoptosis | [3] |
| 17-DMAG | Breast Cancer Lines | Breast Cancer | Equal or Superior to 17-AAG | [4] |
Note: The data presented is collated from multiple sources and may not represent a direct comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments related to the evaluation of this compound and its conjugates.
Protocol 1: Synthesis and Conjugation of this compound to Monoclonal Antibodies
This protocol outlines the general steps for creating an antibody-drug conjugate using this compound.
Materials:
-
Monoclonal antibody (e.g., anti-HER2)
-
This compound
-
Traut's reagent (2-iminothiolane)
-
Conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM EDTA, pH 7.0)
-
DMSO
-
Dialysis equipment
Procedure:
-
Thiolation of the Antibody: React the monoclonal antibody with Traut's reagent at a specified molar ratio to introduce free thiol (-SH) groups.
-
Purification: Remove excess Traut's reagent by buffer exchange into the conjugation buffer.
-
Quantification of Thiol Groups: Determine the number of introduced thiol groups per antibody molecule using Ellman's reagent.
-
Preparation of this compound: Dissolve this compound in DMSO to a known concentration.
-
Conjugation Reaction: React the thiolated antibody with the dissolved this compound. The maleimide (B117702) group of this compound will react with the free thiol groups on the antibody.
-
Purification of the ADC: Remove unconjugated this compound and other reactants by extensive dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using spectrophotometry and other analytical techniques.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound or its ADC on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive breast cancer cells)
-
Complete cell culture medium
-
This compound or ADC
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound or the ADC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis for Hsp90 Client Protein Degradation
This method is used to confirm the mechanism of action of Hsp90 inhibitors by observing the degradation of its client proteins.
Materials:
-
Cancer cells treated with this compound or ADC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells and quantify the protein concentration.
-
Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the expression levels of client proteins in treated versus control samples to confirm degradation.
Mandatory Visualization
Signaling Pathway of Hsp90 Inhibition
The following diagram illustrates the central role of Hsp90 in maintaining the stability of various oncogenic client proteins and how its inhibition leads to their degradation and subsequent downstream effects.
Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.
Experimental Workflow for ADC Efficacy Testing
The following diagram outlines the typical workflow for synthesizing and evaluating the efficacy of an antibody-drug conjugate utilizing this compound.
Caption: Workflow for the synthesis and preclinical evaluation of a this compound based ADC.
References
- 1. The geldanamycin analogue 17-allylamino-17-demethoxygeldanamycin inhibits the growth of GL261 glioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin and its analogue 17-allylamino-17-demethoxygeldanamycin lowers Bcr-Abl levels and induces apoptosis and differentiation of Bcr-Abl-positive human leukemic blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Hsp90 Inhibition by 17-GMB-APA-GA and Traditional Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of 17-GMB-APA-GA, a novel geldanamycin (B1684428) analog targeting Heat Shock Protein 90 (Hsp90), against traditional cancer therapies such as chemotherapy and radiation. Due to the limited availability of specific preclinical and clinical data for this compound, this guide will leverage data from its closely related and well-studied analog, 17-AAG (tanespimycin), to represent the potential efficacy and mechanism of action for this class of Hsp90 inhibitors.
Introduction to this compound and Hsp90 Inhibition
This compound, chemically known as 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a derivative of the natural product geldanamycin.[1] It functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3][4] By inhibiting Hsp90, this compound can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[5] This multi-targeted approach contrasts with many traditional therapies that often target a single pathway or mechanism.
Comparison with Traditional Cancer Therapies
Traditional cancer treatments primarily include surgery, radiation therapy, and chemotherapy.[2] While often effective, these modalities can be limited by factors such as tumor heterogeneity, the development of resistance, and significant side effects due to their lack of specificity for cancer cells.[2]
Chemotherapy: Cytotoxic chemotherapy targets rapidly dividing cells, a hallmark of cancer. However, this lack of specificity leads to damage to healthy, rapidly dividing cells in the body, such as those in the bone marrow, digestive tract, and hair follicles, resulting in common side effects like myelosuppression, nausea, and hair loss.
Radiation Therapy: Radiation therapy uses high-energy rays to kill cancer cells by damaging their DNA. Its application is typically localized to the tumor area, but it can still harm surrounding healthy tissues.
Targeted Therapy: Newer targeted therapies are designed to interfere with specific molecules involved in cancer growth. Hsp90 inhibitors like this compound fall under this category. The rationale for targeting Hsp90 is its central role in maintaining the function of numerous proteins that are critical for cancer cell survival and are often mutated or overexpressed in cancer.[5]
Efficacy Data: Hsp90 Inhibitors (Represented by 17-AAG) vs. Traditional Therapies
The following tables summarize clinical trial data for the Hsp90 inhibitor 17-AAG (tanespimycin) in various cancers. It is important to note that the efficacy of Hsp90 inhibitors as single agents has shown limitations in some trials, with more promising results observed in combination with other therapies.[6][7]
Table 1: Single-Agent Efficacy of 17-AAG in Hormone-Refractory Metastatic Prostate Cancer [8]
| Parameter | Value |
| Number of Patients | 15 |
| Median Age | 68 years |
| Median PSA Progression-Free Survival | 1.8 months (95% CI: 1.3–3.4 months) |
| Six-Month Overall Survival | 71% (95% CI: 52%–100%) |
| PSA Response | No activity observed |
Table 2: Phase I Trial of 17-AAG in Advanced Solid Tumors - Dose and Schedule Dependence [9][10]
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Daily x 5, every 21 days | 56 mg/m² | Hepatic toxicity |
| Daily x 3, every 14 days | 112 mg/m² | - |
| Days 1, 4, 8, 11, every 21 days | 220 mg/m² | - |
| Continuous twice-weekly | Deemed too toxic | Delayed hepatotoxicity |
Note: While direct comparative efficacy data between this compound and traditional therapies from a single study is unavailable, the data from 17-AAG trials suggest that Hsp90 inhibitors can achieve biologically active concentrations in patients and demonstrate some clinical activity, although single-agent efficacy may be modest.[9] The potential of Hsp90 inhibitors may be better realized in combination therapies.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols that would be employed to evaluate the efficacy of a compound like this compound.
In Vitro Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines (e.g., breast, lung, prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with increasing concentrations of this compound, a traditional chemotherapeutic agent (e.g., docetaxel), or a vehicle control for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Xenograft Tumor Growth Study in Mice
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound, a traditional chemotherapeutic agent, or a combination. Treatments are administered according to a predefined schedule (e.g., intraperitoneal injection daily or weekly).
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blotting for Hsp90 client proteins).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between the different treatment groups.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams are provided.
Caption: Hsp90 signaling pathway and the mechanism of action for this compound.
Caption: A general workflow for the preclinical evaluation of this compound.
Conclusion
This compound, as an Hsp90 inhibitor, represents a promising targeted therapeutic strategy. Its mechanism of action, which involves the simultaneous disruption of multiple oncogenic pathways, offers a potential advantage over traditional therapies that may be more susceptible to resistance. While direct clinical data for this compound is not yet available, studies on its analog, 17-AAG, have demonstrated the clinical feasibility of Hsp90 inhibition. Future research, particularly head-to-head preclinical and clinical trials, will be essential to definitively establish the comparative efficacy of this compound against current standards of care in oncology. The most promising application of this class of drugs may lie in combination therapies to enhance the efficacy of existing treatments and overcome drug resistance.[11][12]
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of 17-allylamino-17-demethoxygeldanamycin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 17-GMB-APA-GA
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 17-GMB-APA-GA with a high degree of caution, as the toxicological properties may not be fully characterized.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[2][3][4] For handling powders or creating solutions, additional precautions such as double-gloving or a respirator might be necessary.[5][6]
-
Ventilation: All handling of this compound, especially of the solid compound, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.[2][3]
-
Avoid Contact: Prevent any direct contact with skin, eyes, and mucous membranes.[2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][7][8]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Segregate this hazardous waste from other waste streams like regular trash, sharps, and biohazardous waste.[3][9] Do not mix with incompatible chemicals.[7]
2. Waste Collection and Containerization:
-
Solid Waste: Collect unused solid this compound and contaminated disposables (gloves, pipette tips, etc.) in a designated, leak-proof hazardous waste container with a secure lid.[2][3] This is often a pail lined with a clear plastic bag.[10]
-
Liquid Waste: Collect solutions of this compound in a separate, clearly labeled, and chemically compatible waste container.[1] The original container can be a good option for collecting compatible waste.[7] Ensure the container has a tightly fitting lid and is kept closed except when adding waste.[7][11]
-
Empty Containers: Original containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.[7][11] After rinsing and air-drying, deface the label and dispose of the container as regular trash, or as per institutional guidelines.[11]
3. Labeling of Hazardous Waste:
-
Clearly label all waste containers with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound". Avoid abbreviations.[2][7]
-
If in a solution, specify the solvent (e.g., DMSO) and the approximate concentration.[2]
-
Include the date when waste was first added to the container.[10]
4. Storage of Waste:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2]
-
Ensure secondary containment is used to prevent spills.[7]
-
Store waste containers below eye level and away from high-traffic areas.[10]
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][9]
-
Do not exceed the accumulation limits for hazardous waste (e.g., 55 gallons) before scheduling a pickup.[11]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[3]
-
Alert Personnel: Immediately alert others in the vicinity.[3]
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the area. Restrict access to the spill site.[3]
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, a lab coat, safety glasses, and if necessary, respiratory protection.[3][5]
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous chemical waste.[6]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
